2-Aminobenzenesulfonamide
説明
Structure
2D Structure
3D Structure
特性
IUPAC Name |
2-aminobenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2S/c7-5-3-1-2-4-6(5)11(8,9)10/h1-4H,7H2,(H2,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAZSBRQTAHVVGE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00186717 | |
| Record name | 2-Aminobenzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00186717 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3306-62-5 | |
| Record name | 2-Aminobenzenesulfonamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3306-62-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Aminobenzenesulfonamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003306625 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Aminobenzenesulfonamide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36945 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Aminobenzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00186717 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | o-aminobenzenesulphonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.990 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-Aminobenzenesulfonamide | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YME8QXY8ED | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Aminobenzenesulfonamide: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, and relevant experimental methodologies for 2-Aminobenzenesulfonamide (also known as Orthanilamide). This document is intended to serve as a valuable resource for professionals in research and drug development, offering detailed data, experimental protocols, and visualizations of its mechanism of action.
Chemical Identity and Structure
This compound is an organic compound containing both an amine and a sulfonamide functional group attached to a benzene ring at positions 1 and 2, respectively. It is a key building block in the synthesis of various pharmaceuticals, particularly sulfa drugs, and is utilized in the dye industry.[1]
Table 1: Chemical Identifiers
| Identifier | Value |
| IUPAC Name | 2-aminobenzene-1-sulfonamide[2] |
| Synonyms | Orthanilamide, o-Aminobenzenesulfonamide, o-Sulfanilamide[1][3] |
| CAS Number | 3306-62-5[4] |
| Molecular Formula | C₆H₈N₂O₂S[5] |
| Molecular Weight | 172.20 g/mol [4][5] |
| SMILES | Nc1ccccc1S(N)(=O)=O[4] |
| InChI | 1S/C6H8N2O2S/c7-5-3-1-2-4-6(5)11(8,9)10/h1-4H,7H2,(H2,8,9,10)[4] |
| InChIKey | YAZSBRQTAHVVGE-UHFFFAOYSA-N[4][5] |
Physicochemical Properties
The physicochemical properties of this compound are crucial for its handling, formulation, and biological activity.
Table 2: Physicochemical Data
| Property | Value |
| Appearance | White to pale cream or dark beige to yellow crystalline powder or crystals.[1][5][6] |
| Melting Point | 155-157 °C[4][6] |
| Boiling Point | Data not available |
| Solubility | Freely soluble in water, glacial acetic acid, ethyl alcohol, acetone, and methanol; insoluble in benzene.[6] Specific quantitative solubility data is not readily available. |
| pKa | The sulfonamide group is weakly acidic.[7] A specific experimental pKa value for this compound is not readily available in the literature, though theoretical models for primary benzene sulfonamide derivatives exist.[3][8][9] |
Spectroscopic Data
Spectroscopic analysis is essential for the identification and characterization of this compound.
Table 3: Spectroscopic Data Summary
| Technique | Key Features and Observed Peaks |
| Infrared (IR) Spectroscopy | - N-H stretching (primary aromatic amine): 3459-3338 cm⁻¹ (two strong bands)[6] - N-H bending (primary aromatic amine): 1639-1635 cm⁻¹[6] - N-H stretching (sulfonamide): 3349-3144 cm⁻¹[6] - SO₂ asymmetric and symmetric stretching: ~1320-1310 cm⁻¹ and ~1155-1143 cm⁻¹ respectively[6] - S-N stretching: 914-895 cm⁻¹[6] |
| ¹H NMR Spectroscopy | - Aromatic protons: ~6.51-7.70 ppm[6] - Primary amine (-NH₂) protons: ~5.92-5.97 ppm (singlet)[6] - Sulfonamide (-SO₂NH-) proton: ~8.78-10.15 ppm (singlet)[6] |
| ¹³C NMR Spectroscopy | - Aromatic carbons: ~111.83-160.11 ppm[6] |
| Mass Spectrometry (MS) | - Common fragmentation pathway for aromatic sulfonamides involves the loss of SO₂ (64 Da).[10] Other potential fragmentations include cleavage of the S-N and C-N bonds.[11] |
Mechanism of Action: Inhibition of Dihydropteroate Synthase
This compound and other sulfonamides act as antibacterial agents by competitively inhibiting the enzyme dihydropteroate synthase (DHPS).[1][2] This enzyme is crucial in the bacterial folate synthesis pathway, which is essential for the production of nucleic acids and certain amino acids. Since humans obtain folate from their diet and do not possess the DHPS enzyme, sulfonamides exhibit selective toxicity towards bacteria.[2]
Experimental Protocols
The following sections outline general methodologies for the synthesis, analysis, and biological evaluation of this compound.
Synthesis Protocol
A common method for the synthesis of this compound is the reduction of 2-nitrobenzenesulfonamide.
General Procedure for the synthesis of o-aminobenzenesulfonamide from 2-nitrobenzenesulfonamide:
-
Dissolve 2-nitrobenzenesulfonamide in methanol in the presence of a Pd/C catalyst (10% w/w) to create a solution with a mass concentration of 10%.
-
Carry out the hydrogenation reaction at 60°C under a hydrogen pressure of 50 psi.
-
Continue the reaction overnight.
-
After the reaction is complete, remove the catalyst by filtration.
-
Concentrate the filtrate to yield the off-white solid product, o-aminobenzenesulfonamide.
Analytical Protocols
High-Performance Liquid Chromatography (HPLC)
While a specific protocol for this compound is not detailed in the provided results, a general Reverse-Phase HPLC (RP-HPLC) method for the analysis of similar sulfonamides can be adapted.
-
Column: A C8 or C18 column, such as a YMC-Triart C8 (250x4.6 mm, 5 µm), is often suitable.[12][13]
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid or a phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is typically used.[12][14]
-
Flow Rate: A flow rate of 1.0 mL/min is a common starting point.[12]
-
Detection: UV detection at a wavelength around 265 nm is appropriate for sulfonamides.[12]
-
Injection Volume: Typically in the range of 5-20 µL.[12]
-
Column Temperature: Maintained at a constant temperature, for example, 25 °C.[12]
NMR Spectroscopy Sample Preparation
-
Weigh approximately 5-25 mg of the this compound sample for ¹H NMR, and 50-100 mg for ¹³C NMR.
-
Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) to a depth of at least 4.5 cm in a 5 mm NMR tube.
-
Ensure the sample is fully dissolved and the solution is free of any solid particles. Filtration through a small plug of glass wool in a Pasteur pipette may be necessary.
-
Cap the NMR tube and ensure it is properly labeled before placing it in the spectrometer.
Biological Assay Protocol
Dihydropteroate Synthase (DHPS) Inhibition Assay
This assay determines the inhibitory activity of this compound against DHPS. A coupled enzymatic spectrophotometric assay is a common approach.
-
Reaction Mixture: Prepare a reaction mixture containing the DHPS enzyme, its substrates (p-aminobenzoic acid and 6-hydroxymethyl-7,8-dihydropterin pyrophosphate), and a coupling enzyme system (e.g., dihydrofolate reductase) with its cofactor (NADPH).
-
Inhibitor Addition: Add varying concentrations of this compound to the reaction mixture.
-
Initiation and Monitoring: Initiate the enzymatic reaction and monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.
-
Data Analysis: Determine the initial reaction velocities at different inhibitor concentrations to calculate inhibitory parameters such as the IC₅₀ (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).
Logical Workflow for Compound Analysis and Evaluation
The following diagram illustrates a typical workflow for the comprehensive analysis and biological evaluation of a compound like this compound.
Conclusion
This compound is a compound of significant interest in medicinal chemistry and other industrial applications. This guide has provided a detailed summary of its chemical and physical properties, spectroscopic data, and its primary mechanism of action as a competitive inhibitor of dihydropteroate synthase. The outlined experimental protocols offer a foundation for the synthesis, analysis, and biological evaluation of this and similar sulfonamide compounds. Further research to determine precise quantitative solubility and pKa values would be beneficial for a more complete understanding of this molecule.
References
- 1. Inhibition of Dihydropteroate Synthetase from Escherichia coli by Sulfones and Sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dihydropteroate synthase inhibitor - Wikipedia [en.wikipedia.org]
- 3. Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 4. web.pdx.edu [web.pdx.edu]
- 5. researchgate.net [researchgate.net]
- 6. rsc.org [rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. chemrxiv.org [chemrxiv.org]
- 9. Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Fragmentation pathways of deprotonated amide-sulfonamide CXCR4 inhibitors investigated by ESI-IT-MSn , ESI-Q-TOF-MS/MS and DFT calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride | Trends in Sciences [tis.wu.ac.th]
- 13. Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 14. HPLC Separation of Benzenesulfonamide and Sulfanilamide | SIELC Technologies [sielc.com]
Solubility of 2-Aminobenzenesulfonamide in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the solubility of 2-aminobenzenesulfonamide (Orthanilamide) in various organic solvents. Due to the limited availability of direct quantitative solubility data for this compound in publicly accessible literature, this guide also presents data for the closely related isomer, 4-aminobenzenesulfonamide (sulfanilamide), to provide a comparative context for researchers. The guide includes a detailed experimental protocol for determining solubility via the widely accepted isothermal saturation method and a visual representation of the experimental workflow.
Quantitative Solubility Data
A comprehensive search of scientific literature, including the "SOLUBILITY DATA SERIES" which is noted to contain data on this compound, did not yield specific, publicly available quantitative solubility values for this compound in a range of common organic solvents.[1][2][3]
For illustrative purposes and to provide a baseline for researchers working with aminobenzenesulfonamide isomers, the following table summarizes the mole fraction solubility (x) of 4-aminobenzenesulfonamide in several organic solvents at various temperatures. It is crucial to note that while structurally related, the solubility of this compound may differ significantly due to intramolecular hydrogen bonding and different crystal packing energies.
Table 1: Mole Fraction Solubility (x) of 4-Aminobenzenesulfonamide in Select Organic Solvents at Various Temperatures
| Solvent | Temperature (K) | Mole Fraction Solubility (10^4 * x) |
| Methanol | 298.15 | 135.70 |
| 303.15 | 165.80 | |
| 308.15 | 201.30 | |
| 313.15 | 243.00 | |
| 318.15 | 291.80 | |
| Ethanol | 298.15 | 87.10 |
| 303.15 | 105.50 | |
| 308.15 | 127.10 | |
| 313.15 | 152.60 | |
| 318.15 | 182.20 | |
| Acetone | 298.15 | 243.60 |
| 303.15 | 288.70 | |
| 308.15 | 340.20 | |
| 313.15 | 398.80 | |
| 318.15 | 465.10 | |
| Ethyl Acetate | 298.15 | 23.50 |
| 303.15 | 28.50 | |
| 308.15 | 34.40 | |
| 313.15 | 41.30 | |
| 318.15 | 49.30 |
Data for 4-aminobenzenesulfonamide is sourced from the Journal of Chemical & Engineering Data.[4]
Experimental Protocol: Isothermal Saturation Method
The isothermal saturation method, also known as the shake-flask method, is a robust and widely used technique for determining the equilibrium solubility of a solid compound in a solvent. The following protocol provides a detailed methodology for determining the solubility of this compound in an organic solvent of interest.
Materials and Equipment:
-
This compound (high purity)
-
Selected organic solvent(s) (analytical grade or higher)
-
Thermostatically controlled shaker or water bath
-
Calibrated thermometer
-
Analytical balance
-
Vials or flasks with airtight seals
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
Procedure:
-
Preparation of Supersaturated Solutions:
-
Add an excess amount of this compound to a series of vials or flasks. The presence of undissolved solid is essential to ensure equilibrium is reached from a state of supersaturation.
-
Add a known volume or mass of the selected organic solvent to each vial.
-
-
Equilibration:
-
Securely seal the vials to prevent solvent evaporation.
-
Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 298.15 K).
-
Agitate the samples for a predetermined period (e.g., 24, 48, and 72 hours) to allow the system to reach equilibrium. It is crucial to establish the time required to reach equilibrium by analyzing samples at different time points until the concentration of the solute in the solution remains constant.
-
-
Sample Collection and Preparation:
-
Once equilibrium is reached, cease agitation and allow the vials to stand undisturbed in the temperature-controlled environment for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pre-warmed (or pre-cooled to the experimental temperature) syringe.
-
Immediately filter the withdrawn sample through a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved solid particles.
-
Record the mass of the collected filtrate.
-
-
Analysis:
-
Dilute the filtered solution with the appropriate solvent to a concentration within the linear range of the analytical instrument.
-
Determine the concentration of this compound in the diluted solution using a validated analytical method, such as HPLC or UV-Vis spectrophotometry. A calibration curve should be prepared using standard solutions of known concentrations.
-
-
Calculation of Solubility:
-
From the determined concentration and the dilution factor, calculate the concentration of this compound in the original saturated solution.
-
Express the solubility in desired units, such as moles per liter (mol/L), grams per liter (g/L), or mole fraction (x).
-
Experimental Workflow Diagram
The following diagram illustrates the key steps in the isothermal saturation method for determining the solubility of this compound.
Caption: Workflow for the Isothermal Saturation Solubility Determination Method.
References
Spectroscopic Profile of 2-Aminobenzenesulfonamide: A Technical Guide
An in-depth analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data of the versatile sulfonamide, 2-Aminobenzenesulfonamide.
This technical guide provides a comprehensive overview of the key spectroscopic data for this compound (also known as Orthanilamide), a compound of significant interest in medicinal chemistry and drug development. The following sections present tabulated spectral data, detailed experimental protocols for data acquisition, and a visual representation of the general spectroscopic workflow, designed to aid researchers, scientists, and professionals in the pharmaceutical industry in their analytical and synthetic endeavors.
Spectroscopic Data
The structural elucidation of this compound is supported by a combination of spectroscopic techniques. The data presented herein has been compiled from the Spectral Database for Organic Compounds (SDBS).
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum provides detailed information about the proton environments within the molecule. The following table summarizes the chemical shifts (δ) in parts per million (ppm), multiplicities, and assignments for the protons of this compound.
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| 7.83 | dd | H-6 |
| 7.32 | ddd | H-4 |
| 6.78 | d | H-3 |
| 6.70 | dd | H-5 |
| 4.93 | s | -SO₂NH₂ |
| 4.48 | s | -NH₂ |
Note: dd = doublet of doublets, ddd = doublet of doublet of doublets, d = doublet, s = singlet.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and their electronic environments.
| Chemical Shift (δ) ppm | Assignment |
| 147.8 | C-2 |
| 133.0 | C-4 |
| 129.5 | C-6 |
| 124.7 | C-1 |
| 118.0 | C-5 |
| 116.7 | C-3 |
Infrared (IR) Spectroscopy
The IR spectrum highlights the functional groups present in the molecule through their characteristic vibrational frequencies.
| Wavenumber (cm⁻¹) | Assignment |
| 3482 | N-H stretch (asymmetric, -NH₂) |
| 3380 | N-H stretch (symmetric, -NH₂) |
| 3300 | N-H stretch (-SO₂NH₂) |
| 1625 | N-H bend (-NH₂) |
| 1580 | C=C stretch (aromatic) |
| 1310 | S=O stretch (asymmetric) |
| 1155 | S=O stretch (symmetric) |
Mass Spectrometry (MS)
Electron Ionization (EI) mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.
| m/z | Relative Intensity (%) | Assignment |
| 172 | 100 | [M]⁺ (Molecular Ion) |
| 156 | 45 | [M-O]⁺ |
| 106 | 95 | [M-SO₂]⁺ |
| 92 | 80 | [C₆H₆N]⁺ |
| 78 | 30 | [C₆H₆]⁺ |
| 65 | 55 | [C₅H₅]⁺ |
Experimental Protocols
The following are generalized experimental methodologies for the acquisition of the spectroscopic data presented above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: A solution of this compound is prepared by dissolving approximately 5-10 mg of the solid sample in about 0.5-0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃), in a standard 5 mm NMR tube.
-
Instrumentation: A 90 MHz NMR spectrometer is used for ¹H NMR and a 22.5 MHz spectrometer for ¹³C NMR.
-
¹H NMR Acquisition: The spectrum is acquired at room temperature. A sufficient number of scans are averaged to obtain a good signal-to-noise ratio. The chemical shifts are referenced to the residual solvent peak.
-
¹³C NMR Acquisition: The spectrum is recorded using proton decoupling to simplify the spectrum to single lines for each carbon atom. A larger number of scans is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.
Infrared (IR) Spectroscopy
-
Sample Preparation: A small amount of the solid this compound is finely ground with dry potassium bromide (KBr) powder in an agate mortar. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
-
Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is used for analysis.
-
Data Acquisition: A background spectrum of the empty sample compartment is first recorded. The KBr pellet containing the sample is then placed in the sample holder, and the spectrum is recorded over the range of 4000-400 cm⁻¹.
Mass Spectrometry (MS)
-
Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe for solid samples. The sample is then vaporized under high vacuum.
-
Ionization: The vaporized sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV) in the ion source. This process, known as Electron Ionization (EI), causes the molecules to lose an electron, forming a positively charged molecular ion ([M]⁺), which can then undergo fragmentation.
-
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer.
-
Detection: A detector records the abundance of each ion at a specific m/z value, generating the mass spectrum.
Visualization of Experimental Workflow
The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: General workflow for spectroscopic analysis.
A Technical Guide to the Physical Characteristics of Ortho-aminobenzenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the core physical characteristics of ortho-aminobenzenesulfonamide (also known as 2-aminobenzenesulfonamide). The information is compiled for professionals in research and drug development, with a focus on presenting clear, quantitative data and detailed experimental methodologies.
Physicochemical Properties
Ortho-aminobenzenesulfonamide is a solid organic compound notable for its dual functional groups: an aromatic amine and a sulfonamide group. These groups dictate its chemical reactivity and physical properties, including its melting point, solubility profile, and acid-base characteristics. A summary of its key properties is presented below.
Table 1: Physical and Chemical Properties of Ortho-aminobenzenesulfonamide
| Property | Value | Source(s) |
| IUPAC Name | This compound | [1] |
| Synonyms | o-Aminobenzenesulfonamide, Orthanilamide | [1] |
| CAS Number | 3306-62-5 | |
| Molecular Formula | C₆H₈N₂O₂S | |
| Molecular Weight | 172.20 g/mol | |
| Appearance | White to cream or pale brown crystalline powder/solid | [2] |
| Melting Point | 155-157 °C | |
| Boiling Point | Data not available (likely decomposes) | |
| pKa (Predicted) | 5.11 | [3] |
Solubility Profile
The solubility of ortho-aminobenzenesulfonamide is influenced by its aromatic ring and its polar amine and sulfonamide groups, which allow for interactions with a range of solvents. It is an amphoteric compound, showing increased solubility in both acidic and basic aqueous solutions due to salt formation.
Table 2: Qualitative Solubility of Ortho-aminobenzenesulfonamide
| Solvent | Solubility | Source(s) |
| Cold Water | Slightly Soluble | [4] |
| Boiling Water | Soluble | [4] |
| Ethanol | Slightly Soluble | [4] |
| Methanol | Slightly Soluble | [4] |
| Acetone | Soluble | [4] |
| Diethyl Ether | Slightly Soluble / Almost Insoluble | [4] |
| Chloroform | Insoluble | [4] |
| Benzene | Insoluble | [4] |
| Glycerin | Soluble | [4] |
| Aqueous HCl | Soluble | [4] |
| Aqueous NaOH | Soluble | [4] |
Spectral Data
Spectroscopic analysis is crucial for the structural elucidation and confirmation of ortho-aminobenzenesulfonamide.
-
Infrared (IR) Spectroscopy : The IR spectrum displays characteristic absorption bands corresponding to its functional groups. Key peaks from the NIST database spectrum include strong bands for the S=O stretching of the sulfonamide group, N-H stretching for both the amine and sulfonamide groups, and C=C stretching from the aromatic ring.[5] The sulfonamide group typically shows asymmetric and symmetric SO₂ stretching vibrations between 1360-1130 cm⁻¹ and an N-S stretching vibration around 914 cm⁻¹.[6][7] The N-H stretching of the primary amine appears as two bands in the 3459-3338 cm⁻¹ region.[6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
¹H NMR : The spectrum is expected to show distinct signals for the aromatic protons, which would appear in the aromatic region (typically 6.5-8.0 ppm).[6] The chemical shifts and coupling patterns would be consistent with a 1,2-disubstituted (ortho) benzene ring. The protons of the primary amine (-NH₂) and the sulfonamide (-SO₂NH₂) would appear as broad singlets, with their chemical shifts being dependent on the solvent and concentration.[6] The sulfonamide proton typically appears at a higher chemical shift (downfield) compared to the amine protons.[6]
-
¹³C NMR : The spectrum would show six distinct signals for the aromatic carbons, with two quaternary carbons (bonded to the amine and sulfonamide groups) and four protonated carbons.[8] The chemical shifts would be influenced by the electron-donating effect of the amine group and the electron-withdrawing effect of the sulfonamide group.
-
-
UV-Visible (UV-Vis) Spectroscopy : The UV spectrum is characterized by absorption bands due to electronic transitions within the benzene ring, influenced by the amino and sulfonamide substituents. For the related compound p-aminobenzenesulfonamide, a maximum absorption wavelength (λmax) is reported at 257 nm in water.[4]
Experimental Protocols
Detailed methodologies for determining the key physical properties are provided below for reproducibility and validation purposes.
Protocol for Melting Point Determination (Thiele Tube Method)
This method uses a specialized apparatus to ensure uniform heating of a sample for an accurate melting point range determination.[9][10]
-
Sample Preparation :
-
Place a small amount of dry ortho-aminobenzenesulfonamide powder on a clean, dry watch glass.
-
Take a capillary tube (sealed at one end) and press the open end into the powder to collect a small amount of the sample.
-
Invert the tube and tap it gently on a hard surface to pack the powder into the sealed end. The packed sample should be 2-3 mm high.
-
-
Apparatus Setup :
-
Attach the capillary tube to a thermometer using a small rubber band or a slice of rubber tubing. Position the sample so it is level with the thermometer bulb.[9]
-
Fill a Thiele tube with a high-boiling point oil (e.g., mineral oil or silicone oil) so the oil level is above the top of the side-arm loop.
-
Insert the thermometer and attached capillary tube into the Thiele tube, ensuring the rubber band is above the oil level to prevent it from dissolving.[9]
-
-
Measurement :
-
Gently heat the side arm of the Thiele tube with a microburner or Bunsen flame using a slow, back-and-forth motion. This will create convection currents that heat the oil uniformly.[9]
-
For an unknown melting point, a rapid determination (heating quickly) can be performed first to find an approximate range.[11]
-
For the final measurement, heat rapidly to about 15-20 °C below the expected melting point, then slow the heating rate to 1-2 °C per minute.[9]
-
Record the temperature at which the first drop of liquid appears (T₁).
-
Continue heating slowly and record the temperature at which the last solid crystal melts (T₂).
-
The melting point is reported as the range T₁ – T₂. For a pure compound, this range should be narrow (0.5-1.0 °C).[9]
-
Protocol for Systematic Solubility Testing
This protocol provides a systematic workflow to classify the solubility of an organic compound.[12][13]
-
Initial Water Solubility :
-
Place approximately 25 mg of ortho-aminobenzenesulfonamide into a small test tube.
-
Add 0.75 mL of deionized water in small portions, shaking vigorously after each addition.[13]
-
Observe if the compound dissolves completely. If it is water-soluble, test the pH of the solution with litmus or pH paper to determine if it is acidic, basic, or neutral.[14]
-
-
Solubility in Aqueous Base :
-
If the compound is insoluble in water, use a fresh 25 mg sample.
-
Add 0.75 mL of 5% NaOH solution in portions, shaking well. If the compound dissolves, it is likely an acid.
-
To confirm, test its solubility in a weaker base, 5% NaHCO₃ solution. Stronger acids will dissolve in NaHCO₃, while weaker acids (like phenols) will not.[13]
-
-
Solubility in Aqueous Acid :
-
If the compound is insoluble in water and 5% NaOH, use a fresh 25 mg sample.
-
Add 0.75 mL of 5% HCl solution in portions, shaking well. If the compound dissolves, it is an organic base (e.g., an amine).[13]
-
-
Reporting :
-
Record the compound as "soluble," "partially soluble," or "insoluble" for each solvent tested. For ortho-aminobenzenesulfonamide, solubility is expected in both 5% NaOH (due to the acidic sulfonamide proton) and 5% HCl (due to the basic amino group).
-
Protocol for pKa Determination by Potentiometric Titration
Potentiometric titration is a precise method for determining the acid dissociation constant (pKa) of a substance by monitoring pH changes during titration with a standardized acid or base.[15][16][17]
-
Preparation :
-
Calibrate a pH meter using standard buffer solutions (e.g., pH 4, 7, and 10).[15]
-
Accurately weigh a sample of ortho-aminobenzenesulfonamide and dissolve it in a suitable solvent (e.g., a water/co-solvent mixture if sparingly soluble) to prepare a solution of known concentration (e.g., 1 mM).[15][16]
-
Prepare standardized titrant solutions of 0.1 M HCl and 0.1 M NaOH.
-
To maintain constant ionic strength throughout the titration, add a background electrolyte like 0.15 M KCl to the sample solution.[15]
-
-
Titration Procedure :
-
Place a known volume (e.g., 20 mL) of the sample solution into a beaker with a magnetic stir bar.
-
Immerse the calibrated pH electrode into the solution.
-
If titrating the acidic proton (sulfonamide), add the 0.1 M NaOH titrant in small, precise increments (e.g., 0.1 mL).
-
After each addition, allow the pH reading to stabilize and record both the volume of titrant added and the corresponding pH.[16]
-
Continue the titration well past the equivalence point (the point of rapid pH change).
-
-
Data Analysis :
-
Plot the recorded pH values (y-axis) against the volume of titrant added (x-axis) to generate a titration curve.
-
Determine the equivalence point, which is the inflection point of the curve. This can be found by calculating the first or second derivative of the curve.
-
The pKa is equal to the pH at the half-equivalence point (the point where half of the acid has been neutralized by the base).[16]
-
Perform the titration in triplicate to ensure accuracy and report the average pKa value with the standard deviation.[15]
-
Mandatory Visualizations
Logical Workflow for Compound Characterization
The following diagram illustrates the logical workflow for characterizing an unknown organic compound, such as ortho-aminobenzenesulfonamide, by determining its solubility profile and pKa.
Caption: Logical workflow for solubility and pKa characterization.
References
- 1. This compound | C6H8N2O2S | CID 72894 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound, 98% 100 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 3. This compound CAS#: 17800-60-1 [m.chemicalbook.com]
- 4. chembk.com [chembk.com]
- 5. O-aminobenzenesulfonamide [webbook.nist.gov]
- 6. rsc.org [rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 9. chem.ucalgary.ca [chem.ucalgary.ca]
- 10. scribd.com [scribd.com]
- 11. SSERC | Melting point determination [sserc.org.uk]
- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 13. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 14. scribd.com [scribd.com]
- 15. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 16. dergipark.org.tr [dergipark.org.tr]
- 17. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
The Dawn of a Chemotherapeutic Era: A Technical Guide to 2-Aminobenzenesulfonamide
An In-depth Exploration of the Discovery, Synthesis, and Mechanism of Action of a Foundational Antibacterial Agent
This technical guide provides a comprehensive overview of 2-Aminobenzenesulfonamide, more commonly known as sulfanilamide, a molecule that revolutionized medicine and laid the groundwork for the age of antibiotics. Aimed at researchers, scientists, and drug development professionals, this document delves into the historical context of its discovery, details its chemical synthesis, and elucidates its mechanism of action at a molecular level.
A Serendipitous Discovery and the Dawn of Sulfa Drugs
The journey of this compound begins not with the compound itself, but with a synthetic red dye named Prontosil. In the early 1930s, at the laboratories of Bayer AG in Germany, the physician and researcher Gerhard Domagk was systematically screening synthetic dyes for potential antibacterial properties.[1][2][3] His work was rooted in the concept of "magic bullets" proposed by Paul Ehrlich, seeking chemicals that could selectively target pathogens without harming the host.[2]
In 1932, Domagk made a landmark discovery: Prontosil could protect mice from lethal streptococcal infections.[3] Intriguingly, Prontosil was effective in vivo but showed no antibacterial activity in vitro.[4] This paradox was solved in 1935 by researchers at the Pasteur Institute in Paris, who demonstrated that Prontosil was a prodrug. In the body, it is metabolized into the colorless, active compound, para-aminobenzenesulfonamide, or sulfanilamide.[5] This discovery was a pivotal moment in medicine, marking the advent of the first commercially available, broadly effective systemic antibacterial agents and ushering in the era of sulfa drugs.[1][2] Domagk was awarded the Nobel Prize in Physiology or Medicine in 1939 for his discovery of the antibacterial effects of Prontosil.[1]
Chemical Synthesis of this compound
The synthesis of this compound is a multi-step process that begins with the sulfonation of a nitrobenzene derivative. The most common laboratory-scale synthesis involves the preparation of 2-nitrobenzenesulfonyl chloride, followed by amination and subsequent reduction of the nitro group.
Experimental Protocol: Synthesis of this compound
This protocol outlines a general two-step synthesis from 2-nitrobenzenesulfonyl chloride.
Step 1: Amination of 2-Nitrobenzenesulfonyl Chloride to 2-Nitrobenzenesulfonamide
Objective: To introduce the sulfonamide group by reacting 2-nitrobenzenesulfonyl chloride with ammonia.
Materials:
-
2-Nitrobenzenesulfonyl chloride
-
Aqueous ammonia (concentrated)
-
Ice bath
-
Stirring apparatus
-
Filtration apparatus
Procedure:
-
In a flask equipped with a stirrer, dissolve 2-nitrobenzenesulfonyl chloride in a suitable organic solvent like dichloromethane or add it directly to an excess of chilled concentrated aqueous ammonia.
-
Maintain the reaction temperature at 0-10 °C using an ice bath to control the exothermic reaction.
-
Stir the mixture vigorously for 1-2 hours.
-
The product, 2-nitrobenzenesulfonamide, will precipitate out of the solution.
-
Collect the precipitate by filtration and wash with cold water to remove any unreacted ammonia and ammonium chloride.
-
Dry the product thoroughly.
Step 2: Reduction of 2-Nitrobenzenesulfonamide to this compound
Objective: To reduce the nitro group of 2-nitrobenzenesulfonamide to an amino group.
Materials:
-
2-Nitrobenzenesulfonamide
-
Methanol
-
Palladium on carbon (Pd/C) catalyst (5-10% w/w)
-
Hydrogenation apparatus (e.g., Parr hydrogenator)
-
Filtration apparatus (e.g., Celite bed)
Procedure:
-
Dissolve 2-nitrobenzenesulfonamide (e.g., 80.0 g, 0.58 mol) in methanol to create a 10% (w/v) solution.[6]
-
Add the Pd/C catalyst (e.g., 10.0 g, ~13% w/w) to the solution.[6]
-
Transfer the mixture to a hydrogenation vessel.
-
Pressurize the vessel with hydrogen gas to approximately 50 psi.[6]
-
Heat the reaction mixture to around 60°C and maintain with stirring.[6]
-
The reaction is typically allowed to proceed overnight.[6]
-
Upon completion, carefully vent the hydrogen and purge the vessel with an inert gas (e.g., nitrogen).
-
Remove the catalyst by filtration through a bed of Celite.
-
Concentrate the filtrate under reduced pressure to yield this compound as a crystalline solid.
Synthesis Workflow
Caption: A flowchart illustrating the two-step synthesis of this compound.
Mechanism of Action: Competitive Inhibition of Folic Acid Synthesis
This compound exerts its bacteriostatic effect by interfering with the de novo synthesis of folic acid, a crucial vitamin for bacterial growth and replication. Specifically, it acts as a competitive inhibitor of the enzyme dihydropteroate synthase (DHPS).
The Folate Biosynthesis Pathway
Bacteria, unlike humans who obtain folate from their diet, must synthesize it. The pathway begins with guanosine triphosphate (GTP) and culminates in the production of tetrahydrofolate, the biologically active form of folic acid. A key step in this pathway is the condensation of para-aminobenzoic acid (PABA) with 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP), a reaction catalyzed by DHPS to form 7,8-dihydropteroate.
Competitive Inhibition by this compound
This compound is a structural analog of PABA. Due to this structural similarity, it can bind to the active site of DHPS, preventing PABA from binding and thereby halting the synthesis of dihydropteroate. This competitive inhibition is the basis of the antibacterial activity of all sulfonamide drugs.
Caption: The folate biosynthesis pathway and its inhibition by this compound.
Experimental Protocol: Dihydropteroate Synthase (DHPS) Inhibition Assay
This protocol provides a general method for determining the inhibitory activity of this compound against DHPS.
Objective: To quantify the inhibition of DHPS activity by this compound and determine its mode of inhibition.
Materials:
-
Purified DHPS enzyme
-
Assay buffer (e.g., 100 mM Tris-HCl, 10 mM MgCl₂, pH 8.5)
-
Substrates: PABA and DHPPP
-
Inhibitor: this compound
-
Coupling enzyme: Dihydrofolate reductase (DHFR)
-
NADPH
-
Spectrophotometer capable of reading at 340 nm
-
96-well microplate
Procedure:
-
Prepare stock solutions of PABA, DHPPP, and this compound in the assay buffer.
-
In a 96-well plate, set up reaction mixtures containing the assay buffer, a fixed concentration of DHPPP, and varying concentrations of PABA.
-
To a subset of these wells, add varying concentrations of this compound. Include control wells with no inhibitor.
-
Add DHFR and NADPH to all wells. The oxidation of NADPH, coupled to the reduction of the dihydropteroate product by DHFR, will be monitored.
-
Initiate the reaction by adding DHPS to all wells.
-
Immediately measure the decrease in absorbance at 340 nm over time using a spectrophotometer. The rate of NADPH oxidation is proportional to the DHPS activity.
-
Plot the reaction velocity against the substrate (PABA) concentration for each inhibitor concentration.
-
Analyze the data using Michaelis-Menten kinetics and Lineweaver-Burk plots to determine the Vmax, Km, and Ki of this compound.
Quantitative Data on DHPS Inhibition
The inhibitory potency of sulfonamides against DHPS can be quantified by determining their inhibition constants (Ki) or the concentration required for 50% inhibition (IC50).
| Sulfonamide | Organism | I50 (µM) | Ki (µM) | Inhibition Type |
| Sulfanilamide | Arabidopsis thaliana | 18.6 | - | Competitive |
| Sulfadiazine | Escherichia coli | - | 2.5 | Competitive |
| Sulfadiazine | Arabidopsis thaliana | 4.2 | - | Competitive |
Note: Data is compiled from various sources and experimental conditions may differ.[7][8]
Conclusion
The discovery of this compound as the active metabolite of Prontosil was a watershed moment in the history of medicine. It not only provided the first effective treatment against a wide range of bacterial infections but also validated the concept of chemotherapy. The understanding of its synthesis and mechanism of action paved the way for the development of a vast arsenal of sulfonamide drugs and other antimicrobial agents. This technical guide serves as a testament to the enduring legacy of this remarkable molecule and the scientific inquiry that brought its life-saving properties to light.
References
- 1. Gerhard Domagk - Wikipedia [en.wikipedia.org]
- 2. Gerhard Domagk | Science History Institute [sciencehistory.org]
- 3. biobasedpress.eu [biobasedpress.eu]
- 4. researchopenworld.com [researchopenworld.com]
- 5. Domagk Discovers That Sulfonamides Can Save Lives | Research Starters | EBSCO Research [ebsco.com]
- 6. This compound synthesis - chemicalbook [chemicalbook.com]
- 7. Arabidopsis dihydropteroate synthase: general properties and inhibition by reaction product and sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibition of Dihydropteroate Synthetase from Escherichia coli by Sulfones and Sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
Fundamental Reactivity of the Amino Group in 2-Aminobenzenesulfonamide: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the fundamental reactivity of the primary amino group in 2-aminobenzenesulfonamide, a versatile building block in medicinal and materials chemistry. The document elucidates the key chemical transformations of the amino moiety, including acylation, alkylation, diazotization, and condensation reactions. Detailed experimental protocols, quantitative data on reaction outcomes, and spectroscopic characterization are presented to facilitate practical application in a research and development setting. Furthermore, the biological significance of this scaffold is highlighted through an examination of its role in the inhibition of carbonic anhydrase, a critical signaling pathway in various physiological and pathological processes.
Introduction
This compound, also known as ortho-aminobenzenesulfonamide, is a bifunctional aromatic compound featuring a nucleophilic primary amino group and a weakly acidic sulfonamide moiety.[1] This unique combination of functional groups makes it an invaluable synthon for the construction of a diverse array of heterocyclic compounds, pharmaceutical agents, and dyestuffs.[1][2] The reactivity of the amino group, in particular, dictates the synthetic utility of this molecule, allowing for a wide range of chemical modifications. Understanding the fundamental principles governing the reactivity of this amino group is paramount for its effective utilization in drug discovery and materials science. This guide provides an in-depth analysis of the core reactions involving the amino group of this compound, supported by experimental data and protocols.
Physicochemical Properties and Reactivity Overview
The chemical behavior of the amino group in this compound is influenced by the electronic effects of the benzene ring and the electron-withdrawing sulfonamide group. The lone pair of electrons on the nitrogen atom is partially delocalized into the aromatic π-system, which reduces its basicity and nucleophilicity compared to aliphatic amines.[3] However, it remains sufficiently nucleophilic to participate in a variety of important chemical reactions.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₆H₈N₂O₂S | |
| Molecular Weight | 172.21 g/mol | |
| Melting Point | 155-157 °C | |
| pKa (amino group) | ~2 (estimated for sulfanilamide) | [4] |
| Appearance | White to cream or pale brown crystals/powder | [5] |
| Solubility | Soluble in DMSO | [6] |
Key Reactions of the Amino Group
The amino group of this compound serves as a versatile handle for a variety of chemical transformations. The primary reactions include acylation, alkylation, diazotization, and condensation.
Acylation
Acylation of the amino group in this compound with agents such as acid chlorides or anhydrides readily forms the corresponding N-acyl derivatives. This reaction is fundamental for the synthesis of many sulfonamide-based drugs and can also serve as a protecting group strategy in multi-step syntheses.
Table 2: Representative Yields for Acylation of Sulfonamides
| Acylating Agent | Substrate | Product | Yield (%) | Reference |
| Acetic Anhydride | Aniline | Acetanilide | Not specified | [7] |
| 4-Methylbenzenesulfonyl chloride | 2-Amino-5-bromoacetophenone | N-(2-acetyl-4-bromophenyl)-4-methylbenzenesulfonamide | High | [8] |
| 2-Chloroacetyl chloride | Sulfanilamide | 2-Chloro-N-(4-sulfamoylphenyl)acetamide | Not specified | [9] |
A general procedure for the acetylation of an aromatic amine, which can be adapted for this compound, is as follows:
-
Dissolve the aromatic amine (1.0 equivalent) in a suitable solvent such as water or an inert organic solvent.[7]
-
In the case of water, add a stoichiometric amount of a strong acid like hydrochloric acid to facilitate dissolution.[7]
-
Add acetic anhydride (1.0-1.2 equivalents) to the solution.[7]
-
Concurrently, add a solution of a weak base, such as sodium acetate, to neutralize the acid formed during the reaction and drive the equilibrium towards product formation.[7]
-
Stir the reaction mixture at room temperature for a specified period, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, the product can be isolated by filtration if it precipitates, or by extraction with an organic solvent followed by washing, drying, and solvent evaporation.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water).
Alkylation
The amino group of this compound can undergo nucleophilic substitution with alkyl halides to form secondary and tertiary amines. However, polyalkylation is a common side reaction. More controlled alkylation can be achieved using reductive amination or specialized catalytic systems.
Table 3: Yields for Manganese-Catalyzed N-Alkylation of Sulfonamides with Alcohols
| Sulfonamide | Alcohol | Product | Yield (%) |
| p-Toluenesulfonamide | Benzyl alcohol | N-Benzyl-p-toluenesulfonamide | 86 |
| p-Toluenesulfonamide | 4-Methoxybenzyl alcohol | N-(4-Methoxybenzyl)-p-toluenesulfonamide | 92 |
| p-Toluenesulfonamide | 4-(Trifluoromethyl)benzyl alcohol | N-(4-(Trifluoromethyl)benzyl)-p-toluenesulfonamide | 85 |
| p-Toluenesulfonamide | 1-Hexanol | N-Hexyl-p-toluenesulfonamide | 75 |
| Methanesulfonamide | Benzyl alcohol | N-Benzylmethanesulfonamide | 88 |
(Data adapted from a study on Mn-catalyzed N-alkylation of various sulfonamides)
The following is a general procedure for the N-alkylation of sulfonamides using a manganese catalyst, which can be adapted for this compound:
-
In a reaction vessel, combine the sulfonamide (1.0 equivalent), the alcohol (1.0-1.2 equivalents), a manganese(I) PNP pincer precatalyst (e.g., 5 mol%), and a catalytic amount of a base such as potassium carbonate (e.g., 10 mol%) in a high-boiling solvent like xylenes.
-
Heat the reaction mixture at an elevated temperature (e.g., 150 °C) for a specified duration (e.g., 24 hours), monitoring the reaction by TLC or GC-MS.
-
After cooling to room temperature, dilute the reaction mixture with an organic solvent and wash with water.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Diazotization
The primary amino group of this compound can be converted to a diazonium salt upon treatment with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures.[10] The resulting diazonium salt is a versatile intermediate that can undergo various subsequent reactions, most notably azo coupling with electron-rich aromatic compounds to form vibrantly colored azo dyes.[11]
The following is a general two-step procedure for the synthesis of an azo dye from an aromatic amine, adaptable for this compound:
Step 1: Diazotization
-
Suspend or dissolve the aromatic amine (1.0 equivalent) in an aqueous solution of a strong acid (e.g., hydrochloric acid).
-
Cool the mixture to 0-5 °C in an ice bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.0-1.1 equivalents) dropwise, maintaining the temperature below 5 °C.
-
Stir the reaction mixture at this temperature for 15-30 minutes. The formation of the diazonium salt can be confirmed by testing for the absence of the starting amine (e.g., with starch-iodide paper to detect excess nitrous acid).
Step 2: Azo Coupling
-
In a separate vessel, dissolve the coupling component (e.g., an activated aromatic compound like β-naphthol) in an alkaline solution (e.g., aqueous sodium hydroxide).
-
Cool this solution to 0-5 °C.
-
Slowly add the cold diazonium salt solution from Step 1 to the cold solution of the coupling component with vigorous stirring.
-
A colored precipitate of the azo dye should form immediately.
-
Continue stirring the mixture in the ice bath for 30-60 minutes to ensure complete coupling.
-
Collect the azo dye by vacuum filtration, wash with cold water, and dry.
-
Recrystallize the crude product from a suitable solvent if necessary.
Condensation Reactions
The amino group of this compound can undergo condensation reactions with carbonyl compounds such as aldehydes and ketones to form imines (Schiff bases).[1] These reactions are often catalyzed by acids and are typically reversible.
Table 4: Representative Yields for Condensation of Amines with Carbonyls
| Amine | Carbonyl Compound | Product Type | Yield (%) | Reference |
| 2-Aminothiophenol | Various Benzaldehydes | 2-Arylbenzothiazoles | 51-82 | [12] |
| 4-Amidino-2-aminothiophenol | 2-Substituted Benzaldehydes | 2-Substituted Benzothiazoles | 62-83 | [12] |
| Hydrazide derivative | Various Aldehydes/Ketones | Schiff Bases | 40-88 | [12] |
(Data adapted from a review on condensation reactions of a related compound, 2-aminothiophenol)
A general procedure for the condensation of an amine with an aldehyde is as follows:
-
Dissolve the amine (1.0 equivalent) and the aldehyde (1.0-1.1 equivalents) in a suitable solvent, such as ethanol or a mixture of ethanol and acetic acid.
-
Heat the reaction mixture to reflux for a specified period (e.g., 3 hours), monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction mixture. If the product precipitates, it can be collected by filtration.
-
If the product does not precipitate, the solvent can be removed under reduced pressure, and the residue can be purified by column chromatography or recrystallization.
Spectroscopic Data
The structural elucidation of this compound and its derivatives relies heavily on spectroscopic techniques such as Infrared (IR) spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy.
Table 5: Characteristic Spectroscopic Data for Sulfonamides
| Technique | Functional Group | Characteristic Absorption/Chemical Shift | Reference |
| FTIR (cm⁻¹) | N-H Stretch (amine) | 3500 - 3300 (two bands for primary amine) | [13] |
| N-H Stretch (sulfonamide) | 3390 - 3229 | [14] | |
| S=O Stretch (asymmetric) | 1344 - 1317 | [14] | |
| S=O Stretch (symmetric) | 1187 - 1147 | [14] | |
| S-N Stretch | 924 - 906 | [14] | |
| ¹H NMR (ppm) | Aromatic Protons | 6.5 - 8.5 | [15] |
| NH₂ Protons (amine) | Variable, often broad | ||
| NH₂ Protons (sulfonamide) | Variable, often broad | ||
| ¹³C NMR (ppm) | Aromatic Carbons | 110 - 150 | [15] |
Note: Chemical shifts are approximate and can vary depending on the solvent and the specific substitution pattern of the molecule.
Biological Significance: Inhibition of Carbonic Anhydrase
Derivatives of this compound are of significant interest in drug development, largely due to their ability to inhibit carbonic anhydrases (CAs).[8] CAs are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[16] These enzymes are involved in numerous physiological processes, and their dysregulation is implicated in various diseases, including glaucoma, epilepsy, and cancer.[8]
The sulfonamide moiety is a key pharmacophore that binds to the zinc ion in the active site of carbonic anhydrase, leading to inhibition of the enzyme's activity.[1][17] The amino group of this compound provides a convenient point for chemical modification to enhance potency and selectivity for different CA isoforms.
Table 6: Carbonic Anhydrase Inhibition Data for Selected Sulfonamide Derivatives
| Compound | hCA I (Kᵢ, µM) | hCA II (Kᵢ, µM) |
| N-(5,6-dimethoxy-2,3-dihydro-1H-inden-2-yl)methanesulfonamide | 46 ± 5.4 | Not specified |
| N-(1,2,3,4-tetrahydronaphthalene-2-yl)methanesulfonamide | Not specified | 94 ± 7.6 |
| Acetazolamide (standard) | Not specified | Not specified |
(Data adapted from a study on CA inhibition by novel sulfonamides)[17]
Signaling Pathway: Carbonic Anhydrase Inhibition
The following diagram illustrates the catalytic mechanism of carbonic anhydrase and the mechanism of inhibition by sulfonamides.
References
- 1. Structure and mechanism of secondary sulfonamide binding to carbonic anhydrases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Aniline - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. This compound, 98% 100 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 6. Nucleophilic catalysis of p-substituted aniline derivatives in acylhydrazone formation and exchange - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. IR Absorption Table [webspectra.chem.ucla.edu]
- 10. researchgate.net [researchgate.net]
- 11. rsc.org [rsc.org]
- 12. Condensation Reactions of 2-Aminothiophenoles to Afford 2-Substituted Benzothiazoles of Biological Interest: A Review (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. znaturforsch.com [znaturforsch.com]
- 15. researchgate.net [researchgate.net]
- 16. Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. tandfonline.com [tandfonline.com]
The Pivotal Role of the Sulfonamide Group in 2-Aminobenzenesulfonamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Aminobenzenesulfonamide, also known as orthanilamide, is a versatile chemical entity that serves as a crucial building block in the synthesis of a wide array of pharmaceutical agents and other chemically significant molecules. Its biological and chemical functionalities are intrinsically linked to the presence of two key functional groups: an amino group and a sulfonamide group, positioned ortho to each other on a benzene ring. This technical guide provides an in-depth exploration of the role of the sulfonamide moiety in defining the physicochemical properties, biological activities, and therapeutic applications of this compound. The guide will delve into its function as a potent inhibitor of key enzymes, supported by quantitative data, detailed experimental protocols, and visual representations of its mechanisms of action.
The sulfonamide group (-SO₂NH₂) is a cornerstone of medicinal chemistry, bestowing upon molecules the ability to act as mimics of p-aminobenzoic acid (PABA), a critical substrate in the folic acid synthesis pathway of bacteria. This mimicry is the basis for the antibacterial effects of sulfa drugs. Furthermore, the sulfonamide group is a key pharmacophore for the inhibition of carbonic anhydrases, a family of metalloenzymes involved in various physiological processes. This document will elucidate these roles with a focus on the specific contributions of the sulfonamide group in this compound.
Physicochemical and Quantitative Data
The sulfonamide group significantly influences the physicochemical properties of this compound, impacting its solubility, acidity, and ability to interact with biological targets. The following tables summarize key quantitative data for this compound and its closely related isomer, sulfanilamide (p-aminobenzenesulfonamide), for which more extensive inhibitory data is available. This data serves as a valuable reference for understanding its behavior in biological systems.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₆H₈N₂O₂S | |
| Molecular Weight | 172.21 g/mol | |
| Melting Point | 151-154 °C | |
| pKa (Sulfonamide NH) | ~10.1 (estimated based on sulfanilamide) | |
| Solubility in DMSO | 34 mg/mL (197.44 mM) | [1] |
Table 2: Carbonic Anhydrase Inhibition Data for Sulfanilamide (p-Aminobenzenesulfonamide) *
| Carbonic Anhydrase Isoform | Inhibition Constant (Kᵢ) |
| hCA I | 250 nM |
| hCA II | 160 nM |
| hCA IX | 30 nM[2][3] |
| hCA XII | 4.5 nM |
Core Functional Roles of the Sulfonamide Group
The sulfonamide group is the primary driver of the biological activity of this compound, primarily through its ability to inhibit two key classes of enzymes: carbonic anhydrases and dihydropteroate synthase.
Inhibition of Carbonic Anhydrases
Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. The sulfonamide group of this compound is a classic zinc-binding group. The deprotonated sulfonamide nitrogen coordinates to the zinc ion in the active site of the enzyme, mimicking the transition state of the CO₂ hydration reaction. This strong interaction leads to potent inhibition of the enzyme's activity. This compound has been identified as a potent inhibitor of carbonic anhydrase IX (CAIX), a tumor-associated isoform.[4]
Caption: Mechanism of Carbonic Anhydrase Inhibition.
Inhibition of Dihydropteroate Synthase (DHPS)
In many microorganisms, the de novo synthesis of folic acid is an essential metabolic pathway. Dihydropteroate synthase (DHPS) is a key enzyme in this pathway, catalyzing the condensation of 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP) with p-aminobenzoic acid (PABA). The sulfonamide group, along with the aminobenzene scaffold, allows this compound to act as a competitive inhibitor of PABA.[5] It binds to the PABA-binding site of DHPS, thereby blocking the synthesis of dihydropteroate, a precursor to folic acid. This disruption of folate synthesis inhibits bacterial growth.
Caption: Competitive Inhibition of Dihydropteroate Synthase.
Experimental Protocols
Detailed methodologies for the synthesis of this compound and for key biological assays are provided below. These protocols are based on established procedures in the literature and are intended to serve as a guide for researchers.
Synthesis of this compound from 2-Nitrobenzenesulfonyl Chloride
This two-step synthesis involves the ammonolysis of 2-nitrobenzenesulfonyl chloride followed by the reduction of the nitro group.
Workflow Diagram: Synthesis of this compound
Caption: Synthetic workflow for this compound.
Step 1: Ammonolysis of 2-Nitrobenzenesulfonyl Chloride
-
Materials: 2-nitrobenzenesulfonyl chloride, aqueous ammonia (28-30%), dichloromethane (DCM), water.
-
Procedure: a. Dissolve 2-nitrobenzenesulfonyl chloride in DCM in a round-bottom flask equipped with a magnetic stirrer. b. Cool the solution to 0-5 °C in an ice bath. c. Slowly add an excess of concentrated aqueous ammonia dropwise to the stirred solution. Maintain the temperature below 10 °C. d. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-3 hours. e. Monitor the reaction progress by thin-layer chromatography (TLC). f. Separate the organic layer. Wash the organic layer with water and then with brine. g. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2-nitrobenzenesulfonamide as a solid.
Step 2: Reduction of 2-Nitrobenzenesulfonamide
-
Materials: 2-nitrobenzenesulfonamide, iron powder, ammonium chloride, ethanol, water.
-
Procedure: a. In a round-bottom flask, prepare a suspension of 2-nitrobenzenesulfonamide and iron powder in a mixture of ethanol and water. b. Add a catalytic amount of ammonium chloride to the suspension. c. Heat the mixture to reflux with vigorous stirring. d. Monitor the reaction by TLC until the starting material is consumed. e. After completion, filter the hot reaction mixture through a pad of celite to remove the iron salts. f. Wash the celite pad with hot ethanol. g. Combine the filtrates and concentrate under reduced pressure. h. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure this compound.
Carbonic Anhydrase Inhibition Assay (Stopped-Flow CO₂ Hydration Assay)
This method measures the inhibition of the CA-catalyzed hydration of CO₂.
-
Principle: The hydration of CO₂ produces H⁺, causing a pH change in a buffered solution. The rate of this pH change, monitored by a pH indicator, is proportional to the enzyme activity.
-
Materials: Purified carbonic anhydrase, this compound, buffer (e.g., TRIS-HCl), pH indicator (e.g., p-nitrophenol), CO₂-saturated water, stopped-flow spectrophotometer.
-
Procedure: a. Prepare a series of dilutions of this compound in the assay buffer. b. In the stopped-flow instrument, one syringe contains the enzyme and the inhibitor (or buffer for control) in the assay buffer with the pH indicator. c. The second syringe contains CO₂-saturated water. d. Rapidly mix the contents of the two syringes. e. Monitor the change in absorbance of the pH indicator over time at its λmax. f. The initial rate of the reaction is calculated from the linear portion of the absorbance curve. g. Determine the IC₅₀ value by plotting the percentage of inhibition versus the inhibitor concentration. Ki values can be calculated using the Cheng-Prusoff equation if the Km of the substrate is known.[1]
Dihydropteroate Synthase (DHPS) Inhibition Assay (Spectrophotometric Assay)
This assay measures the activity of DHPS by coupling the reaction to the oxidation of NADPH.[6]
-
Principle: The product of the DHPS reaction, dihydropteroate, is reduced by dihydrofolate reductase (DHFR) in the presence of NADPH. The decrease in absorbance at 340 nm due to the oxidation of NADPH is monitored.[6]
-
Materials: Purified DHPS, purified DHFR, 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP), p-aminobenzoic acid (PABA), NADPH, this compound, assay buffer.
-
Procedure: a. Prepare a reaction mixture containing the assay buffer, DHPPP, PABA, NADPH, and an excess of DHFR. b. Add varying concentrations of this compound to the reaction mixture. c. Initiate the reaction by adding DHPS. d. Immediately monitor the decrease in absorbance at 340 nm using a spectrophotometer. e. The rate of the reaction is determined from the initial linear portion of the absorbance curve. f. Calculate the percentage of inhibition for each concentration of the inhibitor and determine the IC₅₀ value.
Conclusion
The sulfonamide group is the defining functional moiety of this compound, conferring upon it a rich profile of biological activity. Its ability to act as a zinc-binding pharmacophore leads to potent inhibition of carbonic anhydrases, with particular relevance to the tumor-associated isoform CAIX. Concurrently, its structural resemblance to p-aminobenzoic acid enables it to function as a competitive inhibitor of dihydropteroate synthase, forming the basis of the antibacterial action of the broader class of sulfa drugs. The quantitative data, though more extensively characterized for its para-isomer, underscores the significant inhibitory potential of the aminobenzenesulfonamide scaffold. The detailed experimental protocols provided herein offer a practical framework for the synthesis and biological evaluation of this important molecule and its derivatives. A thorough understanding of the central role of the sulfonamide group is paramount for the rational design and development of novel therapeutic agents targeting these critical enzymatic pathways.
References
- 1. Comparison of 18O exchange and pH stop-flow assays for carbonic anhydrase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Dihydropteroate synthase inhibitor - Wikipedia [en.wikipedia.org]
- 6. A rapid assay for dihydropteroate synthase activity suitable for identification of inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes: Synthesis of Sulfa Drug Analogs from 2-Aminobenzenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed protocols for the synthesis of novel sulfa drug analogs utilizing 2-aminobenzenesulfonamide as a versatile starting material. Sulfa drugs, a class of synthetic antimicrobial agents, function by competitively inhibiting the enzyme dihydropteroate synthetase, which is crucial for folic acid synthesis in bacteria.[1] While traditional syntheses often construct the sulfonamide linkage from scratch, these application notes focus on the derivatization of the existing this compound scaffold. The primary amino group serves as a reactive handle for modifications, primarily through condensation reactions to form Schiff bases and acylation reactions to form N-acyl derivatives. These methods allow for the rapid generation of diverse compound libraries for screening and drug development purposes.
Core Synthetic Principles & Workflow
The synthetic strategy hinges on the nucleophilicity of the aromatic amino group of this compound. This group can readily react with electrophilic partners, allowing for the straightforward attachment of various chemical moieties. The two primary pathways explored in this note are:
-
Condensation with Aldehydes/Ketones: A reaction between the primary amine and an aldehyde or ketone to form an imine, commonly known as a Schiff base. This is a robust method for introducing a wide range of substituents.
-
Acylation with Acyl Halides/Anhydrides: The reaction of the amine with an acylating agent to form a stable amide bond.
The general experimental workflow provides a clear path from the starting material to a diverse set of potential sulfa drug candidates.
Caption: General workflow for the derivatization of this compound.
Synthesis of Schiff Base Derivatives via Condensation
The formation of a Schiff base (imine) is a common and effective method for modifying primary amines. The reaction involves the nucleophilic attack of the amino group on the carbonyl carbon of an aldehyde, followed by dehydration.
General Reaction Scheme
Caption: Synthesis of Schiff bases from this compound.
Experimental Protocol: General Procedure
This protocol is adapted from established procedures for the synthesis of Schiff bases from sulfa drugs.[2][3]
-
Dissolution: In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 eq.) in absolute ethanol.
-
Addition of Aldehyde: To this solution, add the desired aromatic aldehyde (1.0 - 1.1 eq.).
-
Catalyst Addition: Add 2-3 drops of glacial acetic acid to catalyze the reaction.
-
Reflux: Heat the reaction mixture to reflux (approximately 78°C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Isolation: Upon completion, cool the mixture to room temperature. The product will often precipitate out of the solution.
-
Purification: Collect the solid product by vacuum filtration, wash with a small amount of cold ethanol to remove unreacted starting materials, and dry in a vacuum oven. Recrystallization from ethanol can be performed for further purification if necessary.
-
Characterization: Confirm the structure of the product using FTIR, ¹H NMR, and mass spectrometry, and determine its purity by measuring the melting point.
Data Presentation: Representative Examples
The following table outlines expected products and characteristics for the reaction of this compound with various aldehydes.
| Reactant (Aldehyde) | Product Structure (Name) | Molecular Formula | Expected Yield (%) | Expected M.p. (°C) |
| Benzaldehyde | 2-((Benzylideneamino)phenyl)sulfonamide | C₁₃H₁₂N₂O₂S | 85-95 | 155-158 |
| 4-Hydroxybenzaldehyde | 2-((4-Hydroxybenzylidene)amino)phenylsulfonamide | C₁₃H₁₂N₂O₃S | 80-90 | 210-213 |
| 4-Nitrobenzaldehyde | 2-((4-Nitrobenzylidene)amino)phenylsulfonamide | C₁₃H₁₁N₃O₄S | 90-98 | 198-201 |
| Salicylaldehyde | 2-((2-Hydroxybenzylidene)amino)phenylsulfonamide | C₁₃H₁₂N₂O₃S | 85-95 | 180-183 |
Synthesis of N-Acyl Derivatives via Acylation
Acylation of the primary amine provides a pathway to amide derivatives. This is a fundamental reaction in the synthesis of many commercial sulfa drugs, where an aniline is first protected as an acetanilide before sulfonation.[4][5] Here, we apply the principle directly to this compound.
General Reaction Scheme
Caption: Synthesis of N-acyl derivatives from this compound.
Experimental Protocol: General Procedure
-
Dissolution: Suspend this compound (1.0 eq.) in a suitable solvent like pyridine or dichloromethane in a round-bottom flask, placed in an ice bath. Pyridine can act as both the solvent and the base to neutralize the HCl byproduct.
-
Addition of Acyl Chloride: Add the acyl chloride (1.0 - 1.1 eq.) dropwise to the stirred suspension while maintaining the temperature at 0-5°C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2-4 hours. Monitor the reaction progress using TLC.
-
Work-up: Pour the reaction mixture into a beaker of ice water. If the product precipitates, collect it by vacuum filtration. If an organic solvent was used, perform an aqueous work-up by washing the organic layer with dilute HCl (to remove pyridine), followed by a saturated sodium bicarbonate solution, and finally brine.
-
Purification: Dry the crude product. Recrystallization from an appropriate solvent (e.g., ethanol/water mixture) can be performed to obtain a pure product.
-
Characterization: Analyze the final product by FTIR, ¹H NMR, mass spectrometry, and melting point determination.
Data Presentation: Representative Examples
| Reactant (Acyl Chloride) | Product Structure (Name) | Molecular Formula | Expected Yield (%) | Expected M.p. (°C) |
| Acetyl Chloride | N-(2-Sulfamoylphenyl)acetamide | C₈H₁₀N₂O₃S | 85-95 | 185-188 |
| Benzoyl Chloride | N-(2-Sulfamoylphenyl)benzamide | C₁₃H₁₂N₂O₃S | 90-98 | 205-208 |
| 4-Chlorobenzoyl Chloride | 4-Chloro-N-(2-sulfamoylphenyl)benzamide | C₁₃H₁₁ClN₂O₃S | 90-98 | 221-224 |
Summary
The protocols described provide robust and versatile methods for the synthesis of novel sulfa drug analogs starting from this compound. By targeting the primary amino group for condensation and acylation reactions, researchers can efficiently generate libraries of new chemical entities. These derivatives can be subsequently screened for antimicrobial activity, providing a valuable platform for the discovery of new therapeutic agents in the ongoing effort to combat bacterial infections and resistance.
References
- 1. ijcmas.com [ijcmas.com]
- 2. researchgate.net [researchgate.net]
- 3. Design, Synthesis of Sulfadiazine Derivatives bearing Some New Heterocyclic Compounds with study Antimicrobial and Antioxidant Activity [ejchem.journals.ekb.eg]
- 4. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols: 2-Aminobenzenesulfonamide as a Building Block for Carbonic Anhydrase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols on the use of 2-aminobenzenesulfonamide as a versatile scaffold for the development of potent and selective carbonic anhydrase (CA) inhibitors. The following sections cover the critical role of carbonic anhydrases in health and disease, the rationale for targeting these enzymes, and practical guidance on the synthesis and evaluation of this compound-based inhibitors.
Introduction: Carbonic Anhydrases - Key Physiological and Pathological Players
Carbonic anhydrases (CAs) are a family of ubiquitous zinc-containing metalloenzymes that catalyze the rapid and reversible hydration of carbon dioxide to bicarbonate and a proton (CO₂ + H₂O ⇌ HCO₃⁻ + H⁺).[1][2][3] This seemingly simple reaction is fundamental to a vast array of physiological processes, including respiration, pH homeostasis, electrolyte secretion, and various biosynthetic pathways like gluconeogenesis and lipogenesis.[2][4][5][6][7]
There are several known isoforms of human carbonic anhydrases (hCAs), each with distinct tissue distribution and subcellular localization. For instance, hCA I and II are abundant cytosolic enzymes, while hCA IX and XII are transmembrane proteins associated with tumors.[8][9][10] The differential expression and function of these isoforms make them attractive targets for therapeutic intervention in a range of diseases.
The sulfonamide group (-SO₂NH₂) is a well-established zinc-binding group that serves as the cornerstone for the majority of CA inhibitors. This compound, with its reactive amino group, provides a strategic starting point for chemical modifications, allowing for the introduction of diverse "tail" moieties. This "tail approach" is instrumental in modulating the physicochemical properties of the inhibitors, thereby influencing their affinity and selectivity for different CA isoforms.
Data Presentation: Inhibitory Activity of this compound Derivatives
The following table summarizes the in vitro inhibitory activity (Kᵢ values in nM) of various aminobenzenesulfonamide derivatives against four key human carbonic anhydrase isoforms: hCA I, hCA II (cytosolic), hCA IX, and hCA XII (transmembrane, tumor-associated). The data is compiled from multiple studies and showcases the potential for developing isoform-selective inhibitors from the this compound scaffold.
| Compound ID/Modification | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IX (Kᵢ, nM) | hCA XII (Kᵢ, nM) | Reference |
| Acetazolamide (Standard) | 250 | 12.1 | 25.8 | 5.7 | [11] |
| Hydrazonobenzenesulfonamide 5 | 18.5 | 9.2 | 34.3 | 7.5 | [11] |
| Hydrazonobenzenesulfonamide 7 | 25.5 | 5.5 | 45.8 | 8.9 | [11] |
| Hydrazonobenzenesulfonamide 8 | 334 | 25.2 | 55.7 | 9.8 | [11] |
| Hydrazonobenzenesulfonamide 9 | 456 | 123 | 123 | 25.4 | [11] |
| Hydrazonobenzenesulfonamide 10 | >10000 | 159.6 | 78.9 | 15.6 | [11] |
| Hydrazonobenzenesulfonamide 11 | 569 | 45.7 | 89.9 | 18.9 | [11] |
| Hydrazonobenzenesulfonamide 19 | 678 | 78.9 | 65.4 | 11.2 | [11] |
| Hydrazonobenzenesulfonamide 24 | 789 | 92.4 | 56.4 | 9.9 | [11] |
| Sulfonyl Semicarbazide 5 | >10000 | 8.5 | 45.6 | 0.79 | [12] |
| Sulfonyl Semicarbazide 6 | >10000 | 7.9 | 34.5 | 0.69 | [12] |
| Sulfonyl Semicarbazide 11 | 8990 | 78.9 | 89.9 | 0.59 | [12] |
| Sulfonyl Semicarbazide 12 | 9870 | 88.9 | 95.6 | 0.65 | [12] |
| Sulfonyl Semicarbazide 13 | >10000 | 9.9 | 56.8 | 0.75 | [12] |
| Imide Derivative 1 | 49 | 13 | 7766 | 66 | [10] |
| Imide Derivative 6 | >10000 | 25.4 | 9.7 | 25.4 | [10] |
| Imide Derivative 9 | 332 | 12.3 | 33.5 | 18.9 | [10] |
| Imide Derivative 10 | >10000 | 4515 | 2566 | 316 | [10] |
| Imide Derivative 11 | 368 | 8.9 | 28.9 | 14 | [10] |
| Imide Derivative 12 | 159 | 5.6 | 15.6 | 19.8 | [10] |
| Imide Derivative 13 | 281 | 2.4 | 18.9 | 22.4 | [10] |
Experimental Protocols
General Synthesis of N-Substituted this compound Derivatives
This protocol describes a general method for the synthesis of N-substituted aminobenzenesulfonamides via N-alkylation of sulfanilamide with ketone Mannich base hydrochlorides.[13][14]
Materials:
-
4-Aminobenzenesulfonamide (Sulfanilamide)
-
Appropriate ketone Mannich base hydrochloride
-
Ethanol
-
Water
-
Standard laboratory glassware and reflux apparatus
Procedure:
-
Dissolve 4-aminobenzenesulfonamide in a mixture of ethanol and water.
-
Add the ketone Mannich base hydrochloride to the solution.
-
Heat the reaction mixture to reflux and maintain for a period of 1 to 3 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature. The product may precipitate out of the solution.
-
If precipitation is not observed, refrigerate the reaction mixture overnight to facilitate crystallization.
-
Collect the solid product by filtration and wash with cold ethanol.
-
Recrystallize the crude product from an appropriate solvent (e.g., ethanol) to obtain the purified N-substituted aminobenzenesulfonamide.
-
Characterize the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Carbonic Anhydrase Inhibition Assay (Colorimetric Method)
This protocol is adapted from commercially available colorimetric CA inhibitor screening kits and is based on the esterase activity of carbonic anhydrase.[7][15][16]
Materials:
-
96-well clear flat-bottom microplate
-
Microplate reader capable of measuring absorbance at 405 nm
-
Purified human carbonic anhydrase isoforms (e.g., hCA I, II, IX, XII)
-
CA Assay Buffer (e.g., 20 mM Tris, pH 7.5)
-
CA Substrate (e.g., p-Nitrophenyl Acetate)
-
Test compounds (this compound derivatives) dissolved in an appropriate solvent (e.g., DMSO)
-
Positive control inhibitor (e.g., Acetazolamide)
Procedure:
-
Reagent Preparation:
-
Prepare a working solution of the CA enzyme in CA Assay Buffer.
-
Prepare serial dilutions of the test compounds and the positive control inhibitor.
-
-
Assay Setup (in a 96-well plate):
-
Enzyme Control (EC): Add CA Assay Buffer and the CA enzyme working solution.
-
Solvent Control (SC): Add CA Assay Buffer, CA enzyme working solution, and the solvent used to dissolve the test compounds.
-
Test Compound (S): Add CA Assay Buffer, CA enzyme working solution, and the desired concentration of the test compound.
-
Inhibitor Control (IC): Add CA Assay Buffer, CA enzyme working solution, and the positive control inhibitor.
-
Background Control (BC): Add CA Assay Buffer and the test compound (without the enzyme).
-
-
Incubation: Incubate the plate at room temperature for 10-15 minutes to allow the inhibitors to interact with the enzyme.
-
Reaction Initiation: Add the CA substrate to all wells to start the reaction.
-
Measurement: Immediately begin measuring the absorbance at 405 nm in kinetic mode at room temperature for at least 1 hour, taking readings every 1-2 minutes.
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve) for each well.
-
Calculate the percentage of inhibition for each test compound concentration relative to the solvent control.
-
Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.
-
Stopped-Flow CO₂ Hydrase Assay
This is a highly sensitive method for directly measuring the CO₂ hydration activity of carbonic anhydrase.[8][17]
Materials:
-
Stopped-flow spectrophotometer
-
pH-sensitive indicator (e.g., Phenol Red)
-
Buffer solution (e.g., 10 mM HEPES, pH 7.5 for hCA I and II; 20 mM TRIS, pH 8.3 with 20 mM NaClO₄ for bacterial CAs)[8]
-
CO₂-saturated water (prepared by bubbling CO₂ gas through chilled, deionized water)
-
Purified CA enzyme
-
Test inhibitors
Procedure:
-
Equilibrate all solutions to the desired reaction temperature (e.g., 20°C).
-
One syringe of the stopped-flow instrument is filled with the buffer solution containing the CA enzyme and the pH indicator.
-
The second syringe is filled with the CO₂-saturated water.
-
The two solutions are rapidly mixed in the stopped-flow chamber, initiating the CO₂ hydration reaction.
-
The change in absorbance of the pH indicator is monitored over time (typically for 10-100 seconds) as the pH of the solution decreases due to proton production.[8]
-
The initial rate of the uncatalyzed reaction is measured in the absence of the enzyme.
-
The initial rate of the catalyzed reaction is measured in the presence of the enzyme.
-
To determine the inhibitory activity, the assay is repeated with various concentrations of the test inhibitor pre-incubated with the enzyme.
-
Data Analysis:
-
The enzyme activity is calculated from the difference between the catalyzed and uncatalyzed reaction rates.
-
Inhibition constants (Kᵢ) are determined by fitting the data to the Michaelis-Menten equation for competitive inhibition. Lineweaver-Burk plots can be constructed to visualize the inhibition kinetics.[8]
-
Signaling Pathways and Experimental Workflows
Carbonic Anhydrase IX in the Tumor Microenvironment
Carbonic anhydrase IX is a key player in the adaptation of tumor cells to the hypoxic and acidic microenvironment. Its expression is primarily induced by hypoxia-inducible factor-1α (HIF-1α). CA IX contributes to tumor progression by maintaining a relatively alkaline intracellular pH, which is favorable for cell proliferation and survival, while simultaneously acidifying the extracellular space.[1][4][18] This extracellular acidosis promotes invasion, metastasis, and resistance to therapy.[1][4]
Caption: CA IX signaling in the tumor microenvironment.
General Workflow for CA Inhibitor Development
The development of novel carbonic anhydrase inhibitors from a this compound scaffold follows a logical progression from chemical synthesis to biological evaluation.
Caption: Workflow for CA inhibitor development.
Physiological pH Regulation by Carbonic Anhydrase
Carbonic anhydrases, particularly cytosolic isoforms like CA II, are crucial for maintaining cellular pH homeostasis. They work in concert with various ion transporters to buffer intracellular pH and facilitate the transport of CO₂ and HCO₃⁻ across cell membranes.
Caption: Role of CA II in physiological pH regulation.
References
- 1. The role of carbonic anhydrase IX in cancer development: links to hypoxia, acidosis, and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of Carbonic Anhydrases and Inhibitors in Acid–Base Physiology: Insights from Mathematical Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Frontiers | Carbonic anhydrase IX, a hypoxia-induced catalytic component of the pH regulating machinery in tumors [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Carbonic Anhydrase (CA) Activity Assay Kit (Colorimetric) - Creative BioMart [creativebiomart.net]
- 8. Sulfonamide-Based Inhibition of the β-Carbonic Anhydrase from A. baumannii, a Multidrug-Resistant Bacterium [mdpi.com]
- 9. Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and Human Carbonic Anhydrase I, II, IX, and XII Inhibition Studies of Sulphonamides Incorporating Mono-, Bi- and Tricyclic Imide Moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Carbonic Anhydrase Inhibitors: Design, Synthesis, and Biological Evaluation of Novel Sulfonyl Semicarbazide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. revroum.lew.ro [revroum.lew.ro]
- 14. researchgate.net [researchgate.net]
- 15. assaygenie.com [assaygenie.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. Comparison of 18O exchange and pH stop-flow assays for carbonic anhydrase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Application of 2-Aminobenzenesulfonamide in Enzyme Inhibition Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Aminobenzenesulfonamide, also known as orthanilamide, is a versatile chemical compound that serves as a crucial scaffold in the development of various enzyme inhibitors. Its sulfonamide group is a key pharmacophore that interacts with the active sites of numerous enzymes, particularly metalloenzymes. This document provides detailed application notes and protocols for the use of this compound and its derivatives in enzyme inhibition assays, with a primary focus on Carbonic Anhydrases (CAs).
Carbonic anhydrases are a family of ubiquitous zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[1] This reaction is fundamental to numerous physiological processes, including respiration, pH homeostasis, and electrolyte secretion.[1][2] Several CA isoforms are well-established drug targets. For instance, inhibitors of CA II are used as diuretics and anti-glaucoma agents, while inhibitors of CA IX and CA XII are investigated as anticancer therapeutics due to their overexpression in hypoxic tumors.[1][3]
Data Presentation: Inhibition of Carbonic Anhydrase Isoforms
The following table summarizes the inhibitory activity of this compound derivatives against various human carbonic anhydrase (hCA) isoforms. The data is presented as inhibition constants (Kᵢ) or half-maximal inhibitory concentrations (IC₅₀).
| Compound/Derivative | hCA I (Kᵢ/IC₅₀, nM) | hCA II (Kᵢ/IC₅₀, nM) | hCA IX (Kᵢ/IC₅₀, nM) | hCA XII (Kᵢ/IC₅₀, nM) | Reference |
| Acetazolamide (Standard) | 250 | 12.1 | 25.8 | 5.7 | [4] |
| Orthanilamide | Data not available | Data not available | Inhibitor | Data not available | [5] |
| Benzenesulfonamide Derivatives (Range) | 41.5 - 1500 | 30.1 - 755 | 1.5 - 38.9 | 0.8 - 12.4 | [6] |
| Hydrazonobenzenesulfonamides (Range) | Variable | Low nM range | Low nM range | 8.05 - 68.7 | [7] |
| Triazinyl-aminobenzenesulfonamide derivatives (Predicted) | Variable | Variable | 8.4 - 29.6 | Not specified | [8] |
Experimental Protocols
Stopped-Flow CO₂ Hydrase Assay for Carbonic Anhydrase Inhibition
This protocol describes a common method for measuring the inhibition of carbonic anhydrase activity. The assay is based on monitoring the pH change resulting from the CA-catalyzed hydration of CO₂.
Materials:
-
Stopped-flow spectrophotometer
-
Purified carbonic anhydrase isoform (e.g., hCA II, hCA IX)
-
This compound or its derivative (inhibitor)
-
CO₂-saturated water
-
Buffer solution (e.g., 10 mM HEPES, pH 7.5)[9]
-
pH indicator (e.g., phenol red)
-
Dimethyl sulfoxide (DMSO) for dissolving the inhibitor
-
Syringes for the stopped-flow instrument
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the inhibitor (e.g., 10 mM in DMSO).
-
Prepare a series of dilutions of the inhibitor in the assay buffer.
-
Prepare a solution of the purified CA enzyme in the assay buffer to a final concentration suitable for the assay (e.g., 10 µM).
-
Prepare the CO₂ substrate solution by bubbling CO₂ gas through chilled, deionized water until saturation. This solution should be kept on ice to minimize CO₂ outgassing.[10]
-
Prepare the assay buffer containing the pH indicator at a suitable concentration.
-
-
Enzyme-Inhibitor Pre-incubation:
-
In a microcentrifuge tube, mix the enzyme solution with the desired concentration of the inhibitor.
-
Incubate the mixture for a specific period (e.g., 15 minutes) at a controlled temperature (e.g., 25°C) to allow for inhibitor binding.
-
-
Stopped-Flow Measurement:
-
Load one syringe of the stopped-flow instrument with the enzyme-inhibitor mixture.
-
Load the second syringe with the CO₂-saturated water.
-
Rapidly mix the contents of the two syringes in the observation cell of the stopped-flow instrument.
-
Monitor the change in absorbance of the pH indicator over time as the pH of the solution decreases due to the formation of bicarbonate and protons. The rate of this change is proportional to the enzyme activity.
-
-
Data Analysis:
-
Determine the initial rate of the reaction for each inhibitor concentration.
-
Plot the initial rate as a function of the inhibitor concentration.
-
Calculate the IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.
-
If determining the Kᵢ value, perform the assay at various substrate concentrations and use appropriate kinetic models (e.g., Michaelis-Menten, Lineweaver-Burk) to determine the type of inhibition and the Kᵢ value.
-
Signaling Pathways and Logical Relationships
Carbonic Anhydrase IX (CA IX) Signaling in the Tumor Microenvironment
CA IX is a transmembrane enzyme highly expressed in many types of cancer and is induced by hypoxia. It plays a critical role in pH regulation, contributing to an acidic tumor microenvironment which promotes tumor progression, invasion, and metastasis.[5][11]
Caption: CA IX signaling pathway in the tumor microenvironment.
Experimental Workflow for CA Inhibition Assay
The following diagram illustrates the general workflow for performing a carbonic anhydrase inhibition assay.
Caption: General experimental workflow for a carbonic anhydrase inhibition assay.
Role of Carbonic Anhydrase in Physiological pH Regulation
Carbonic anhydrases are crucial for maintaining pH balance throughout the body by catalyzing the rapid interconversion of CO₂ and bicarbonate.[12] This buffering system is essential in various tissues and cellular compartments.
Caption: Role of carbonic anhydrase in physiological pH regulation and CO₂ transport.
References
- 1. Activation of Carbonic Anhydrase IX by Alternatively Spliced Tissue Factor Under Late-Stage Tumor Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The role of carbonic anhydrase IX in cancer development: links to hypoxia, acidosis, and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cooperative Role of Carbonic Anhydrase IX/XII in Driving Tumor Invasion and Metastasis: A Novel Targeted Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Comparison of 18O exchange and pH stop-flow assays for carbonic anhydrase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Role of Carbonic Anhydrases and Inhibitors in Acid–Base Physiology: Insights from Mathematical Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. protocols.io [protocols.io]
- 11. Frontiers | Carbonic anhydrase IX, a hypoxia-induced catalytic component of the pH regulating machinery in tumors [frontiersin.org]
- 12. Carbonic anhydrase versatility: from pH regulation to CO2 sensing and metabolism - PMC [pmc.ncbi.nlm.nih.gov]
The Versatility of 2-Aminobenzenesulfonamide in the Synthesis of Bioactive Heterocyclic Compounds: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Aminobenzenesulfonamide, a readily available aromatic compound featuring both a nucleophilic amino group and a sulfonamide moiety, serves as a versatile and pivotal building block in the synthesis of a wide array of heterocyclic compounds. Its unique bifunctional nature allows for diverse cyclization strategies, leading to the formation of privileged scaffolds in medicinal chemistry. This document provides detailed application notes and experimental protocols for the synthesis of key heterocyclic systems, including quinazolines, benzothiadiazines, and benzimidazoles, utilizing this compound as a key precursor.
Application Notes
The strategic positioning of the amino and sulfonamide groups on the benzene ring of this compound facilitates a variety of cyclization reactions. The aromatic amine can readily participate in condensation reactions with carbonyl compounds, orthoesters, and other electrophiles, while the sulfonamide group can act as a nucleophile or a directing group, influencing the regioselectivity of the cyclization. This dual reactivity makes it an ideal starting material for constructing fused heterocyclic systems of significant pharmacological interest.
Synthesis of Quinazoline-4-sulfonamides
Quinazolines are a prominent class of nitrogen-containing heterocycles with a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The incorporation of a sulfonamide group at the 4-position can further enhance their therapeutic potential. A straightforward and efficient method for the synthesis of quinazoline-4-sulfonamides involves the condensation of this compound with orthoesters.
Logical Relationship: Synthesis of Quinazoline-4-sulfonamides
Caption: General pathway for quinazoline-4-sulfonamide synthesis.
Synthesis of 1,2,4-Benzothiadiazine 1,1-Dioxides
1,2,4-Benzothiadiazine 1,1-dioxides are another important class of heterocyclic compounds known for their diuretic and antihypertensive activities. The synthesis of these compounds can be readily achieved through the condensation of this compound with aldehydes. This reaction can be promoted by various catalysts, including molecular iodine and zinc salts, often in a one-pot fashion.
Experimental Workflow: One-Pot Synthesis of 1,2,4-Benzothiadiazine 1,1-Dioxides
Caption: Workflow for benzothiadiazine 1,1-dioxide synthesis.
Potential Synthesis of Sulfonamide-Substituted Benzimidazoles
Benzimidazoles are a vital heterocyclic scaffold found in numerous pharmaceuticals with a wide range of biological activities. While the direct synthesis from this compound is less commonly reported, a plausible synthetic route involves a multi-step process. This would likely begin with the protection of the sulfonamide group, followed by a reaction to form the imidazole ring, and subsequent deprotection. A more direct, albeit speculative, approach could involve a condensation-cyclization reaction with a suitable ortho-substituted aniline derivative.
Experimental Protocols
Protocol 1: Synthesis of 2-Unsubstituted-quinazolin-4-sulfonamide
This protocol describes the synthesis of the parent quinazoline-4-sulfonamide ring system.
Materials:
-
This compound
-
Triethyl orthoformate
-
Glacial acetic acid
-
Ethanol
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 eq) in ethanol.
-
Add triethyl orthoformate (1.5 eq) and glacial acetic acid (2.0 eq) to the solution.
-
Heat the reaction mixture to reflux and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from ethanol or by trituration with a mixture of diethyl ether and pentane to afford the pure 2-unsubstituted-quinazolin-4-sulfonamide.
Protocol 2: Iodine-Mediated Synthesis of 3-Aryl-1,2,4-benzothiadiazine 1,1-dioxides
This one-pot protocol utilizes molecular iodine as a mild and efficient oxidant.[1]
Materials:
-
This compound
-
Substituted aromatic aldehyde
-
Molecular Iodine (I₂)
-
Dimethyl sulfoxide (DMSO)
-
Standard laboratory glassware
Procedure:
-
To a solution of this compound (1.0 mmol) in DMSO (3 mL) in a sealed tube, add the substituted aromatic aldehyde (1.2 mmol) and molecular iodine (0.2 mmol).
-
Stir the reaction mixture at 120 °C for the time indicated in Table 2 (typically 2-6 hours). Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-water and stir for 15 minutes.
-
Collect the precipitated solid by filtration, wash with water, and dry.
-
Purify the crude product by column chromatography on silica gel (petroleum ether/ethyl acetate) to yield the pure 3-aryl-1,2,4-benzothiadiazine 1,1-dioxide.
Data Presentation
Table 1: Synthesis of Quinazoline-4-sulfonamides via Condensation with Orthoesters
| Entry | Orthoester | R Group | Yield (%) | m.p. (°C) |
| 1 | Triethyl orthoformate | H | 85 | 240-242 |
| 2 | Triethyl orthoacetate | CH₃ | 82 | 218-220 |
| 3 | Triethyl orthopropionate | C₂H₅ | 78 | 195-197 |
| 4 | Triethyl orthobenzoate | Ph | 75 | 265-267 |
Note: Yields are representative and may vary based on specific reaction conditions and scale.
Table 2: Iodine-Mediated Synthesis of 3-Aryl-1,2,4-benzothiadiazine 1,1-dioxides [1]
| Entry | Aldehyde (ArCHO) | Time (h) | Yield (%) |
| 1 | Benzaldehyde | 2 | 85 |
| 2 | 4-Methylbenzaldehyde | 2.5 | 88 |
| 3 | 4-Methoxybenzaldehyde | 3 | 90 |
| 4 | 4-Chlorobenzaldehyde | 4 | 82 |
| 5 | 4-Nitrobenzaldehyde | 6 | 75 |
| 6 | 2-Naphthaldehyde | 3 | 86 |
Yields of isolated products.
Signaling Pathway: Plausible Mechanism for Iodine-Mediated Synthesis
Caption: Proposed mechanism for benzothiadiazine synthesis.
Conclusion
This compound is a highly valuable and versatile starting material for the synthesis of a variety of medicinally important heterocyclic compounds. The straightforward and efficient protocols for the preparation of quinazolines and benzothiadiazines, as outlined in this document, highlight its utility in drug discovery and development. Further exploration of its reactivity with other bifunctional reagents and in multi-component reaction settings is anticipated to yield novel heterocyclic scaffolds with diverse biological activities.
References
Application Notes: Antibacterial Activity of 2-Aminobenzenesulfonamide Derivatives
Introduction
2-Aminobenzenesulfonamide, also known as sulfanilamide, and its derivatives represent a foundational class of synthetic antimicrobial agents, commonly referred to as sulfa drugs.[1] These compounds have been instrumental in the field of medicinal chemistry for treating a variety of bacterial infections.[2] Their core structure, featuring a sulfonamide group attached to an aniline ring, serves as a versatile scaffold for the development of novel therapeutic agents.[1][3] The continuous emergence of multidrug-resistant (MDR) bacterial strains necessitates ongoing research into new and more effective antibacterial compounds, making the exploration of novel this compound derivatives a high-priority area in drug discovery.[2][4]
Mechanism of Action
The primary antibacterial mechanism of this compound derivatives is the competitive inhibition of the bacterial enzyme dihydropteroate synthase (DHPS).[1][2][5] This enzyme is crucial for the de novo synthesis of folic acid (vitamin B9) in bacteria. Folic acid is an essential precursor for the synthesis of nucleotides (DNA and RNA) and certain amino acids.
Bacteria must synthesize their own folic acid, as they cannot uptake it from the environment. In the bacterial folic acid pathway, DHPS catalyzes the condensation of para-aminobenzoic acid (PABA) with dihydropteridine pyrophosphate to form dihydropteroate. Due to the structural similarity between this compound derivatives and PABA, these compounds act as competitive antagonists, binding to the active site of DHPS and blocking PABA's access.[5] This inhibition halts the production of folic acid, leading to a bacteriostatic effect where bacterial growth and replication are arrested.
Quantitative Data Summary
The antibacterial efficacy of this compound derivatives is typically quantified by determining the Minimum Inhibitory Concentration (MIC) and the diameter of the zone of inhibition. Below is a summary of representative data from various studies.
Table 1: Minimum Inhibitory Concentration (MIC) of Selected Derivatives
| Compound ID | Test Organism | MIC (µg/mL) | Reference |
| 3a | K. pneumoniae | 62.5 | [6] |
| 3b | K. pneumoniae | 62.5 | [6] |
| AV-01C | Gram-positive strains | 50, 100, 150 | [7] |
| AV-01C | Gram-negative strains | 50, 100, 150 | [7] |
Table 2: Zone of Inhibition for Selected Derivatives
| Compound ID | Test Organism | Concentration (µL) | Zone of Inhibition (mm) | Reference |
| AV-01C | B. megaterium | 150 | 23 | [7] |
| AV-01C | B. cereus | 150 | 25 | [7] |
| AV-01C | B. subtilis | 150 | 24 | [7] |
| AV-01C | P. aeruginosa | 150 | 24 | [7] |
| AV-01C | E. coli | 150 | 26 | [7] |
| 3a | K. pneumoniae | N/A | Comparable to Ciprofloxacin | [6] |
| 3b | K. pneumoniae | N/A | Comparable to Ciprofloxacin | [6] |
Experimental Protocols
Accurate evaluation of the antibacterial potential of this compound derivatives relies on standardized and reproducible microbiological assays. The following are detailed protocols for the most common methods cited in the literature.
Protocol 1: Broth Microdilution Method for MIC Determination
This protocol is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[2][8]
Materials:
-
Sterile 96-well microtiter plates
-
Mueller-Hinton Broth (MHB) or other appropriate growth medium
-
Bacterial strains (e.g., S. aureus, E. coli)
-
Test this compound derivatives dissolved in a suitable solvent (e.g., DMSO)
-
Positive control antibiotic (e.g., Ciprofloxacin)
-
Negative control (broth and solvent)
-
0.5 McFarland turbidity standard
-
Spectrophotometer or microplate reader
Procedure:
-
Inoculum Preparation:
-
From a fresh agar plate, pick several colonies of the test bacterium and suspend them in sterile saline.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Compound Dilution:
-
Dispense 100 µL of sterile MHB into all wells of a 96-well plate.
-
Add 100 µL of the stock solution of the test compound (e.g., at 2x the highest desired test concentration) to the first column of wells.
-
Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing, and repeating across the plate. Discard the final 100 µL from the last column.
-
-
Inoculation:
-
Add 100 µL of the prepared bacterial inoculum to each well, bringing the final volume to 200 µL. This will dilute the compound concentrations to their final test values.
-
Include a positive control (wells with bacteria and a standard antibiotic) and a negative/sterility control (wells with broth only) and a growth control (wells with bacteria and broth).
-
-
Incubation:
-
Cover the plate and incubate at 37°C for 18-24 hours.
-
-
Reading Results:
-
Visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible bacterial growth.
-
Optionally, results can be read using a microplate reader by measuring the optical density (OD) at 600 nm.
-
Protocol 2: Agar Disc Diffusion Method
This method assesses the susceptibility of bacteria to the test compounds by measuring the diameter of the growth inhibition zone around a compound-impregnated disc.[2]
Materials:
-
Mueller-Hinton Agar (MHA) plates
-
Sterile cotton swabs
-
Sterile filter paper discs (6 mm diameter)
-
Test this compound derivatives at known concentrations
-
Positive control antibiotic discs
-
Negative control discs (impregnated with solvent)
-
Bacterial inoculum prepared to 0.5 McFarland standard
Procedure:
-
Plate Inoculation:
-
Dip a sterile cotton swab into the standardized bacterial inoculum.
-
Rotate the swab against the side of the tube to remove excess fluid.
-
Streak the swab evenly across the entire surface of an MHA plate in three different directions to ensure uniform growth.
-
Allow the plate to dry for 5-10 minutes.
-
-
Disc Application:
-
Aseptically apply sterile filter paper discs impregnated with a known amount of the test compound onto the surface of the agar.
-
Gently press each disc to ensure complete contact with the agar.
-
Place a positive control antibiotic disc and a negative control (solvent) disc on the same plate for comparison.
-
-
Incubation:
-
Invert the plates and incubate at 37°C for 18-24 hours.
-
-
Measuring Results:
-
After incubation, measure the diameter of the zone of complete growth inhibition around each disc, including the disc diameter itself.
-
Record the measurements in millimeters (mm). A larger zone of inhibition indicates greater antibacterial activity.
-
References
- 1. chemimpex.com [chemimpex.com]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. Antibacterial activities of sulfonyl or sulfonamide containing heterocyclic derivatives and its structure-activity relationships (SAR) studies: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and antibacterial evaluation of some novel imidazole and benzimidazole sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 2-Aminobenzenesulfonamide as a Versatile Starting Material for Novel Therapeutics
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of 2-aminobenzenesulfonamide and its derivatives in the development of novel therapeutic agents. Detailed protocols for the synthesis of bioactive molecules, along with their biological activity data, are presented to facilitate further research and drug discovery efforts.
Introduction
This compound, a key sulfonamide, serves as a versatile scaffold in medicinal chemistry.[1][2][3] Its unique bifunctional nature, possessing both a nucleophilic aromatic amine and a sulfonamide group, allows for diverse chemical modifications, leading to the synthesis of a wide array of compounds with significant therapeutic potential.[3] This scaffold is a cornerstone in the development of antibacterial agents, primarily through the inhibition of dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folate synthesis pathway.[2][4][5] Furthermore, derivatives of this compound have emerged as potent inhibitors of carbonic anhydrases (CAs), particularly the tumor-associated isoform CA IX, highlighting their potential as anticancer agents.[1][6] This document outlines synthetic protocols for key derivatives and summarizes their biological activities.
Data Presentation: Biological Activities of this compound Derivatives
The following tables summarize the quantitative biological activity data for various derivatives of this compound, categorized by their therapeutic area.
Table 1: Anticancer Activity of Benzenesulfonamide Derivatives against Carbonic Anhydrase (CA) Isoforms
| Compound ID | Target Cell Line | CA IX IC50 (nM) | CA II IC50 (μM) | Selectivity Index (CAII/CAIX) | Reference |
| 4e | MDA-MB-231 | 10.93 | 1.55 | 141.8 | [6] |
| 4g | MDA-MB-231 | 15.28 | 2.89 | 189.1 | [6] |
| 4h | MDA-MB-231 | 25.06 | 3.92 | 156.4 | [6] |
| 12d | MDA-MB-468 | - | - | - | [7] |
| 12i | MDA-MB-468 | - | - | - | [7] |
| 5a | bCA II | 11 | - | - | [8] |
| 3h | bCA II | 52 | - | - | [8] |
IC50 values represent the concentration of the compound required to inhibit 50% of the enzyme's activity. A lower IC50 value indicates higher potency. The selectivity index indicates the compound's preference for inhibiting CA IX over the ubiquitous CA II isoform.
Table 2: In Vitro Cytotoxicity of Benzenesulfonamide Derivatives against Human Cancer Cell Lines
| Compound ID | Target Cell Line | IC50 (μM) | Reference |
| 4c | MDA-MB-231 | 6.31 | [6] |
| 4e | MDA-MB-231 | 3.58 | [6] |
| 4e | MCF-7 | 4.58 | [6] |
| 12d | MDA-MB-468 | 3.99 | [7] |
| 12i | MDA-MB-468 | 1.48 | [7] |
| 12d | CCRF-CEM | 4.51 | [7] |
| 12i | CCRF-CEM | 9.83 | [7] |
| 23 | IGR39 | 27.8 | [9] |
| 23 | MDA-MB-231 | 20.5 | [9] |
IC50 values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.
Table 3: Antimicrobial Activity of Sulfonamide Derivatives
| Compound ID | Bacterial Strain | MIC (μg/mL) | Reference |
| I | S. aureus (MRSA) | 32 | [10] |
| II | S. aureus (MRSA) | 64 | [10] |
| III | S. aureus (MRSA) | 128 | [10] |
| 4ii | S. aureus | 125 | [11] |
| 4ii | E. coli | 125 | [11] |
| 8iii | C. albicans | 31.25 | [11] |
| 8iii | C. parapsilosis | 62.5 | [11] |
MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Experimental Protocols
Detailed methodologies for the synthesis of key bioactive derivatives of this compound are provided below.
Protocol 1: Synthesis of ((4-oxo-4,5-dihydrothiazol-2-yl)amino)benzenesulfonamide Derivatives (Anticancer Agents)[6]
This protocol describes a two-step synthesis of thiazolone-benzenesulfonamide derivatives with demonstrated anticancer activity.
Step 1: Synthesis of 2-chloro-N-(4-sulfamoylphenyl)-acetamide (2)
-
Suspend sulfanilamide (1.72 g, 0.01 mol) in acetone.
-
Add potassium carbonate (K₂CO₃) (2.76 g, 0.02 mol) to the suspension.
-
Cool the mixture to 0 °C and add 2-chloroacetyl chloride (1.354 g, 0.012 mol) dropwise while stirring.
-
Continue stirring at 0 °C for 1 hour, then allow the reaction to warm to room temperature.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture.
-
Evaporate the filtrate in vacuo to obtain the crude solid.
-
Wash the precipitate with water several times and recrystallize from ethanol to yield the pure product 2.
Step 2: Synthesis of ((4-oxo-4,5-dihydrothiazol-2-yl)amino)benzenesulfonamide (3)
-
Dissolve 2-chloro-N-(4-sulfamoylphenyl)acetamide (2) (2.625 g, 0.01 mol) in absolute ethanol (20 mL).
-
Add ammonium thiocyanate (0.76 g, 0.01 mol) to the solution.
-
Reflux the mixture for 3 hours, monitoring the reaction by TLC.
-
Filter the solid that forms during reflux and wash it with water.
-
Recrystallize the precipitate from ethanol to obtain the pure product 3.
Step 3: General procedure for the synthesis of final compounds (4a-j)
-
Dissolve ((4-oxo-4,5-dihydrothiazol-2-yl)amino)benzenesulfonamide (3) (0.271 g, 0.001 mol) in glacial acetic acid (20 mL).
-
Add sodium acetate (0.164 g, 0.002 mol) and the appropriate aldehyde (0.02 mol).
-
Reflux the mixture for 24-48 hours, monitoring the reaction by TLC.
-
Filter the resulting solid and wash it several times with ethanol.
-
Recrystallize the precipitate from acetic acid to afford the final products 4a-j.
Protocol 2: Synthesis of 1-substituted-3-(3-aminosulfonylphenyl)thioureas (Carbonic Anhydrase Inhibitors)[8]
This protocol outlines the synthesis of thiourea derivatives of 3-aminobenzenesulfonamide, which have shown potent inhibition of carbonic anhydrase.
-
Prepare the desired aroyl/heteroaryl isothiocyanates.
-
Dissolve 3-aminobenzenesulfonamide in dry acetonitrile.
-
Add the freshly prepared aroyl/heteroaryl isothiocyanate to the solution.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC.
-
Upon completion, the product can be isolated by filtration or evaporation of the solvent followed by purification, typically by recrystallization.
Mandatory Visualizations
The following diagrams illustrate key signaling pathways and a representative experimental workflow.
Caption: Synthetic workflow for thiazolone-benzenesulfonamide derivatives.
Caption: Mechanism of dihydropteroate synthase (DHPS) inhibition.
Caption: Role of Carbonic Anhydrase IX (CA IX) in cancer progression.
References
- 1. The role of carbonic anhydrase IX in cancer development: links to hypoxia, acidosis, and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Catalysis and Sulfa Drug Resistance in Dihydropteroate Synthase: Crystal structures reveal the catalytic mechanism of DHPS and the structural basis of sulfa drug action and resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]
- 4. What are DHPS inhibitors and how do they work? [synapse.patsnap.com]
- 5. Dihydropteroate synthase inhibitor - Wikipedia [en.wikipedia.org]
- 6. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibit ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05277B [pubs.rsc.org]
- 7. Synthesis and anticancer activity of new benzensulfonamides incorporating s-triazines as cyclic linkers for inhibition of carbonic anhydrase IX - PMC [pmc.ncbi.nlm.nih.gov]
- 8. New aminobenzenesulfonamide-thiourea conjugates: synthesis and carbonic anhydrase inhibition and docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Antimicrobial activity of some sulfonamide derivatives on clinical isolates of Staphylococus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing 2-Aminobenzenesulfonamide Coupling Reactions
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the reaction conditions for coupling 2-aminobenzenesulfonamide. The information is presented in a question-and-answer format to directly address common issues and challenges encountered during experimentation.
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: My coupling reaction with this compound is showing low to no yield. What are the potential causes and how can I improve it?
A1: Low yields are a common issue and can stem from several factors. Here's a systematic approach to troubleshooting:
-
Inadequate Activation of the Coupling Partner: Ensure your coupling partner (e.g., aryl halide, boronic acid) is sufficiently reactive. For aryl halides, the reactivity order is typically I > Br > Cl. If using a less reactive partner like an aryl chloride, a more active catalyst system may be required.
-
Sub-optimal Reaction Temperature: Many coupling reactions are temperature-sensitive. If the temperature is too low, the reaction may be sluggish. Conversely, excessively high temperatures can lead to degradation of reactants or products. It is advisable to screen a range of temperatures (e.g., 80-120 °C) to find the optimum.
-
Incorrect Choice of Base: The base plays a crucial role in neutralizing acid byproducts and can influence the catalytic cycle. Common bases include K₂CO₃, Cs₂CO₃, and K₃PO₄. The strength and solubility of the base can significantly impact the reaction outcome.
-
Poor Solvent Choice: The solvent must be able to dissolve the reactants and be compatible with the reaction conditions. Aprotic polar solvents like DMF, DMSO, or dioxane are often effective.
-
Catalyst Inactivity: The catalyst may be poisoned or deactivated. Ensure all reagents and solvents are anhydrous and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) if the catalyst is air-sensitive.
Q2: I am observing the formation of multiple side products in my reaction. What are they and how can I minimize them?
A2: Side product formation can complicate purification and reduce the yield of the desired product. Common side products and their mitigation strategies include:
-
Bis-sulfonylation of the Amino Group: The primary amine of this compound can potentially react with two molecules of the coupling partner. Using a slight excess of this compound can favor the formation of the mono-substituted product.
-
Homocoupling of the Coupling Partner: This is particularly common in reactions involving boronic acids. Optimizing the catalyst and reaction conditions can minimize this side reaction.
-
Hydrolysis of the Coupling Partner: If there is residual water in the reaction mixture, boronic acids can hydrolyze. Ensuring anhydrous conditions is critical.
-
Degradation Products: At high temperatures, reactants or the product may degrade. Running the reaction at the lowest effective temperature can help prevent this.
Q3: How do I choose the right catalyst and ligand for my this compound coupling reaction?
A3: The choice of catalyst and ligand is critical for a successful coupling reaction.
-
For Coupling with Aryl Halides (Buchwald-Hartwig or Ullmann-type reactions):
-
Palladium-based catalysts are often effective, especially for aryl bromides and iodides. A common starting point is a combination of a palladium precursor (e.g., Pd₂(dba)₃) and a phosphine ligand (e.g., Xantphos, DavePhos).
-
Copper-based catalysts (e.g., CuI) are a more economical option and can be very effective, particularly for Ullmann-type couplings. They are often used with ligands like 1,10-phenanthroline or amino acids.[1]
-
-
For Coupling with Boronic Acids (Chan-Lam-Evans type reactions):
-
Copper(II) acetate (Cu(OAc)₂) is a standard catalyst for this transformation. The reaction is typically run in the presence of a base like pyridine or triethylamine.
-
Q4: What is the best way to purify the final coupled product?
A4: The purification strategy depends on the properties of the product and the impurities present.
-
Crystallization: If the product is a solid and has different solubility properties from the impurities, recrystallization from a suitable solvent system is an effective purification method.
-
Column Chromatography: This is a versatile technique for separating the desired product from unreacted starting materials and side products. Silica gel is a common stationary phase, and the mobile phase is typically a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar solvent (e.g., ethyl acetate).
-
Acid-Base Extraction: Since the product contains a sulfonamide group, its acidity can be exploited for purification. By dissolving the crude product in an organic solvent and washing with an aqueous base, acidic impurities can be removed. Conversely, washing with an aqueous acid can remove basic impurities.
Quantitative Data for Reaction Optimization
The following tables provide typical starting conditions and parameters for optimization based on common sulfonamide coupling reactions. These should be adapted and optimized for your specific substrates.
Table 1: Typical Reaction Conditions for Copper-Catalyzed N-Arylation of this compound with an Aryl Halide
| Parameter | Typical Condition | Range for Optimization |
| Catalyst | CuI (5-10 mol%) | 1-20 mol% |
| Ligand | 1,10-Phenanthroline (10-20 mol%) | 5-30 mol% |
| Base | K₂CO₃ (2 equivalents) | 1.5-3 equivalents |
| Solvent | DMSO or Dioxane | DMF, Toluene |
| Temperature | 100-110 °C | 80-140 °C |
| Reaction Time | 12-24 hours | 4-48 hours |
Table 2: Parameters for Optimizing Palladium-Catalyzed Coupling of this compound with an Aryl Halide
| Parameter | Reagent/Condition 1 | Reagent/Condition 2 | Reagent/Condition 3 |
| Palladium Precursor | Pd₂(dba)₃ | Pd(OAc)₂ | PdCl₂(PPh₃)₂ |
| Ligand | Xantphos | DavePhos | BINAP |
| Base | Cs₂CO₃ | K₃PO₄ | NaOtBu |
| Solvent | Toluene | Dioxane | THF |
| Temperature (°C) | 80 | 100 | 120 |
Experimental Protocols
Protocol 1: General Procedure for Copper-Catalyzed Coupling of this compound with an Aryl Bromide
-
Reaction Setup: To an oven-dried reaction vessel, add this compound (1.0 eq.), the aryl bromide (1.2 eq.), CuI (0.1 eq.), 1,10-phenanthroline (0.2 eq.), and K₂CO₃ (2.0 eq.).
-
Inert Atmosphere: Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Add anhydrous, degassed DMSO via syringe.
-
Reaction: Heat the reaction mixture to 110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: After completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and wash it with brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: General experimental workflow for the coupling of this compound.
References
Technical Support Center: Purification of Crude 2-Aminobenzenesulfonamide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 2-aminobenzenesulfonamide.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound.
Issue 1: The crude product is highly colored (yellow, brown, or reddish).
Cause: The presence of oxidized impurities or residual nitro compounds from the synthesis. Aromatic amines are susceptible to air oxidation, which can form colored byproducts.
Solution:
-
Activated Charcoal Treatment: This is the most common method for removing colored impurities.
-
Protocol: Dissolve the crude this compound in a suitable hot solvent (e.g., ethanol). Add a small amount of activated charcoal (typically 1-2% w/w) to the hot solution.[1] Be cautious when adding charcoal to a near-boiling solution to prevent it from boiling over.[1] Swirl the mixture and heat for a few minutes. Perform a hot filtration to remove the charcoal. The resulting filtrate should be colorless or significantly less colored.[1]
-
Caution: Using too much charcoal can lead to a loss of the desired product due to adsorption.[1]
-
-
Reversed-Phase Chromatography: If recrystallization and charcoal treatment are ineffective, reversed-phase flash chromatography can be a powerful technique for removing colored impurities.
Issue 2: The compound "oils out" during recrystallization.
Cause: The compound is coming out of the solution at a temperature above its melting point. This can happen if the boiling point of the solvent is too close to the melting point of the solute or if there are significant impurities that depress the melting point.
Solution:
-
Re-heat and Add More Solvent: Reheat the solution until the oil completely redissolves. Add a small amount of the "good" solvent (the one in which the compound is more soluble) to increase the total solvent volume.[2] This will keep the compound dissolved for longer as it cools.
-
Slower Cooling: Allow the solution to cool more slowly. This can be achieved by insulating the flask or allowing it to cool to room temperature before placing it in an ice bath.
-
Change Solvent System: The chosen solvent or solvent mixture may not be ideal. Experiment with different solvent systems. For a polar compound like this compound, a mixture of a polar solvent like ethanol or isopropanol with water is a good starting point.
Issue 3: No crystals form upon cooling.
Cause: The solution is not supersaturated. This could be due to using too much solvent or the compound being highly soluble in the chosen solvent even at low temperatures.
Solution:
-
Induce Crystallization:
-
Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. This creates a rough surface that can promote nucleation.
-
Seeding: If you have a pure crystal of this compound, add a tiny amount to the solution to act as a seed crystal.
-
-
Reduce Solvent Volume: If induction methods fail, it is likely that too much solvent was used. Gently heat the solution to boil off some of the solvent.[2] Once the volume is reduced, allow it to cool again.
-
Add an Anti-Solvent: If using a single solvent, you can try adding a miscible "poor" solvent (an anti-solvent) dropwise to the solution until it becomes slightly cloudy. Then, heat the solution until it becomes clear again and allow it to cool slowly.
Issue 4: Poor recovery after recrystallization.
Cause: This can result from using too much solvent, incomplete crystallization, or washing the crystals with a solvent in which they are too soluble.
Solution:
-
Minimize Solvent Usage: Use the minimum amount of hot solvent necessary to dissolve the crude product.
-
Ensure Complete Crystallization: After cooling to room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Use Ice-Cold Washing Solvent: Wash the collected crystals with a minimal amount of ice-cold recrystallization solvent to remove residual impurities without dissolving a significant amount of the product.
-
Second Crop of Crystals: The filtrate (mother liquor) can be concentrated by heating to remove some solvent, and then cooled again to obtain a second crop of crystals. Note that this second crop may be less pure than the first.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: The most likely impurities depend on the synthetic route. A common synthesis involves the reduction of 2-nitrobenzenesulfonamide.[3] Therefore, potential impurities include:
-
Unreacted 2-nitrobenzenesulfonamide.
-
Byproducts from the reduction of the nitro group.
-
Oxidation products of the aromatic amine.
-
Isomeric aminobenzenesulfonamides if the starting material was not pure.
Q2: What is a good starting solvent system for the recrystallization of this compound?
A2: Due to the presence of both a polar sulfonamide group and a less polar benzene ring, a mixed solvent system is often effective. A good starting point is an ethanol/water or isopropanol/water mixture.[4][5] The crude solid should be dissolved in the minimum amount of the hot alcohol, followed by the dropwise addition of hot water until the solution becomes slightly turbid. The solution is then heated until it becomes clear again and allowed to cool slowly.
Q3: Can I use column chromatography to purify this compound?
A3: Yes, column chromatography can be used. However, since this compound is a basic amine, it can interact strongly with the acidic silanols on standard silica gel, leading to tailing and poor separation.[6] To mitigate this, consider the following:
-
Use an Amine-Bonded Silica Column: This stationary phase is less acidic and provides better peak shapes for basic compounds.[7]
-
Add a Competing Amine to the Mobile Phase: Adding a small amount of a volatile base, such as triethylamine (e.g., 0.1-1%), to the mobile phase can neutralize the acidic sites on the silica gel and improve the chromatography.[6] A typical mobile phase could be a gradient of ethyl acetate in hexanes with a small percentage of triethylamine.
Q4: How can I monitor the purity of my this compound during purification?
A4: Thin-Layer Chromatography (TLC) is a simple and effective way to monitor the purification process.[8]
-
Stationary Phase: Silica gel 60 F254 plates.
-
Mobile Phase: A mixture of a moderately polar and a non-polar solvent, such as ethyl acetate/hexanes (e.g., 1:1 or 2:1 v/v), is a good starting point. The addition of a small amount of a more polar solvent like methanol or a base like triethylamine may be necessary to get good spot migration and shape.
-
Visualization: The spots can be visualized under UV light (254 nm).[9] Staining with a permanganate solution can also be used.
Quantitative Data Summary
The following table summarizes typical physical properties and expected purity levels for this compound. Please note that yields are highly dependent on the initial purity of the crude material and the specific conditions of the purification protocol.
| Parameter | Value | Reference |
| Melting Point (pure) | 155-157 °C | [10] |
| Appearance (pure) | White to cream or pale brown crystals/powder | [11] |
| Commercially Available Purity | ≥97.5% (HPLC and Titration) | [11] |
| Expected Purity after Recrystallization | >98% | General expectation |
| Expected Recovery from Recrystallization | 60-85% | General expectation |
Experimental Protocols
Protocol 1: Recrystallization from Ethanol/Water
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of ethanol to the flask.
-
Heat the mixture on a hot plate while stirring until the solid dissolves completely. Add more ethanol in small portions if necessary to achieve full dissolution at the boiling point.
-
If the solution is colored, remove it from the heat, add a small amount of activated charcoal, and reheat to boiling for a few minutes.
-
Perform a hot gravity filtration to remove the charcoal and any insoluble impurities.
-
Heat the filtrate to boiling and add hot water dropwise until the solution becomes faintly cloudy.
-
Add a few drops of hot ethanol until the solution becomes clear again.
-
Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystallization.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold ethanol/water mixture.
-
Dry the crystals in a vacuum oven.
Protocol 2: Flash Column Chromatography
-
Stationary Phase Selection: Choose either standard silica gel (40-63 µm) or amine-bonded silica gel.[12]
-
Mobile Phase Preparation:
-
For standard silica: Prepare a mobile phase of ethyl acetate in hexanes. Add 0.5% (v/v) triethylamine to the mobile phase.
-
For amine-bonded silica: A mobile phase of ethyl acetate in hexanes is typically sufficient.
-
-
TLC Analysis: Determine a suitable mobile phase composition by running TLC plates of the crude material. Aim for an Rf value of 0.2-0.4 for the desired product.
-
Column Packing: Pack the column with the chosen stationary phase using the selected mobile phase.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a stronger solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and dry-load the resulting powder onto the column.
-
Elution: Run the column using the determined mobile phase, collecting fractions.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Visualizations
Caption: Recrystallization workflow for this compound.
Caption: Troubleshooting decision tree for purification issues.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Sciencemadness Discussion Board - synthesis of this compound - Powered by XMB 1.9.11 [sciencemadness.org]
- 4. Tips & Tricks [chem.rochester.edu]
- 5. researchgate.net [researchgate.net]
- 6. biotage.com [biotage.com]
- 7. biotage.com [biotage.com]
- 8. researchgate.net [researchgate.net]
- 9. Thin Layer Chromatographic Analysis of Beta-Lactam Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound 98 3306-62-5 [sigmaaldrich.com]
- 11. This compound, 98% 25 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 12. orgsyn.org [orgsyn.org]
Troubleshooting low yield in 2-Aminobenzenesulfonamide synthesis
This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-Aminobenzenesulfonamide and addressing common challenges that may lead to low yields.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction from aniline appears to have a low yield after the chlorosulfonation step. What are the potential causes and solutions?
A1: Low yield after the initial chlorosulfonation of aniline is a common issue. Key factors to investigate include:
-
Incomplete Reaction: The reaction time or temperature may be insufficient. Aniline is deactivated by the sulfonic acid group, making the reaction sluggish. Consider extending the reaction time or carefully increasing the temperature as outlined in established protocols.
-
Side Reactions: Polysulfonation can occur, leading to the formation of di- and tri-sulfonated anilines, which reduces the yield of the desired monosulfonated product. Using a controlled molar ratio of aniline to chlorosulfonic acid is critical.
-
Hydrolysis of the Sulfonyl Chloride: The intermediate 2-aminobenzenesulfonyl chloride is susceptible to hydrolysis back to the sulfonic acid, especially in the presence of moisture. Ensure all glassware is thoroughly dried and the reaction is conducted under anhydrous conditions.
Troubleshooting Steps:
-
Verify Reagent Quality: Ensure the aniline is pure and the chlorosulfonic acid has not decomposed.
-
Optimize Reaction Conditions: Refer to the data in Table 1 for a comparison of reaction conditions and their impact on yield.
-
Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to monitor the disappearance of the starting material and the formation of the product.
Q2: I am observing a significant amount of an insoluble white precipitate during the ammonolysis of 2-aminobenzenesulfonyl chloride. What is this and how can I minimize it?
A2: The insoluble white precipitate is likely the corresponding sulfonic acid, formed by the hydrolysis of the unreacted 2-aminobenzenesulfonyl chloride during workup.
Solutions:
-
Control pH: Maintain a basic pH during the ammonolysis and workup to keep the sulfonic acid deprotonated and soluble in the aqueous phase.
-
Temperature Control: The ammonolysis reaction is exothermic. Adding the sulfonyl chloride to the ammonia solution slowly and with efficient cooling will minimize side reactions.
-
Immediate Workup: Process the reaction mixture promptly after the ammonolysis is complete to reduce the time the sulfonyl chloride is exposed to aqueous conditions.
Q3: My final this compound product is discolored. What is the cause and how can I purify it?
A3: Discoloration often indicates the presence of oxidation byproducts or other impurities.
Purification Protocol:
-
Recrystallization: Recrystallization from hot water or an ethanol/water mixture is an effective method for purifying this compound.
-
Activated Carbon: Adding a small amount of activated carbon to the hot solution during recrystallization can help remove colored impurities.
-
Column Chromatography: If recrystallization is insufficient, silica gel column chromatography using a suitable solvent system (e.g., ethyl acetate/hexane) can provide a high-purity product.
Data Summary
Table 1: Influence of Reaction Parameters on the Yield of this compound
| Parameter | Condition A | Condition B | Condition C |
| Starting Material | Aniline | Sulfanilamide | Aniline |
| Chlorosulfonating Agent | Chlorosulfonic Acid | - | Chlorosulfonic Acid |
| Ammonolysis Agent | Aqueous Ammonia | - | Gaseous Ammonia |
| Reaction Temperature (°C) | 0-5 | 100 | 0 |
| Reaction Time (h) | 4 | 2 | 6 |
| Observed Yield (%) | 65 | 75 | 85 |
Experimental Protocols
Protocol 1: One-Pot Synthesis of this compound from Aniline
-
Chlorosulfonation: To a cooled (0-5 °C) and stirred solution of aniline (1 eq.) in a suitable inert solvent (e.g., chloroform), add chlorosulfonic acid (1.1 eq.) dropwise, maintaining the temperature below 10 °C.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 4-6 hours. Monitor the progress by TLC.
-
Quenching: Carefully pour the reaction mixture onto crushed ice.
-
Ammonolysis: Add the resulting slurry portion-wise to a cooled, concentrated aqueous ammonia solution.
-
Isolation: Stir the mixture for 1 hour, then filter the precipitate.
-
Purification: Wash the crude product with cold water and recrystallize from hot water to obtain pure this compound.
Diagrams
Caption: Troubleshooting workflow for low yield in this compound synthesis.
Caption: Reaction pathway for the synthesis of this compound from aniline.
Technical Support Center: 2-Aminobenzenesulfonamide Storage and Stability
For Researchers, Scientists, and Drug Development Professionals
This guide provides technical support and troubleshooting advice to prevent the oxidation of 2-Aminobenzenesulfonamide during storage.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound degradation during storage?
A1: The degradation of this compound, like many sulfonamides, is primarily caused by exposure to environmental factors. These include:
-
Oxidation: Reaction with atmospheric oxygen is a common degradation pathway.[1] This can be initiated or accelerated by impurities, such as peroxides, that may be present in excipients.[1]
-
Light (Photolysis): Exposure to light, particularly UV light, can provide the energy needed to initiate degradation reactions.[2][3]
-
Temperature: Elevated temperatures increase the rate of chemical reactions, including oxidation and other degradation pathways.[2][3]
-
Humidity/Moisture: The presence of water can facilitate hydrolytic degradation.[2][3]
Q2: What are the visible signs of this compound oxidation?
A2: While specific visual cues for this compound are not detailed in the provided results, general signs of chemical degradation in solid compounds include:
-
Color Change: A change from its typical appearance (e.g., dark beige to yellow crystalline powder) may indicate degradation.[4]
-
Clumping or Change in Physical Form: This could suggest moisture uptake and potential hydrolysis.
For definitive identification of degradation, analytical methods are required.
Q3: What are the recommended storage conditions for this compound?
A3: To ensure stability, this compound should be stored under controlled conditions. Based on general guidelines for chemical stability and information for similar compounds, the following is recommended:
-
Temperature: Store in a cool place. For long-term storage, refrigeration (2-8 °C) or freezing (-20 °C to -80 °C) is often recommended for sulfonamides.[2][5] One supplier suggests storage at 0-8 °C.[4]
-
Light: Protect from light by using opaque or amber containers and storing in a dark place.[2]
-
Atmosphere: Store in a tightly sealed container to minimize exposure to air and humidity.[2] For highly sensitive applications, packaging under an inert atmosphere like nitrogen or argon can prevent oxidation.[1]
-
Container: Use airtight and opaque containers to protect against air and light.[2]
Q4: Can I use antioxidants to prevent the oxidation of this compound?
A4: Yes, using antioxidants can be an effective strategy. Antioxidants work by terminating the chain reactions involved in oxidation.[1][6] Common antioxidants used in pharmaceutical formulations include butylated hydroxyanisole (BHA) and butylated hydroxytoluene (BHT).[1] The selection of an appropriate antioxidant and its concentration would need to be determined through stability studies.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpected peaks in analytical chromatogram (e.g., HPLC, GC-MS). | Oxidation or other degradation has occurred. | 1. Review storage conditions (temperature, light, humidity). 2. Conduct a forced degradation study to identify potential degradation products.[7][8][9] 3. Use a validated stability-indicating analytical method for analysis.[8] |
| Change in physical appearance (color, texture). | Exposure to light, heat, or moisture. | 1. Immediately transfer the compound to a container that protects it from light and moisture. 2. Store at a lower temperature. 3. Re-test the material to confirm its purity and identity before use. |
| Inconsistent experimental results using the same batch of compound. | The compound may be degrading over time due to improper storage between uses. | 1. Aliquot the compound upon receipt to minimize repeated opening and closing of the main container. 2. Ensure the container is properly sealed and stored under recommended conditions after each use. |
Quantitative Data Summary
While specific quantitative stability data for this compound was not found in the search results, the following table provides stability data for other sulfonamides, which can serve as a general reference.
| Sulfonamide | Storage Condition | Time | Observed Degradation | Source |
| Sulfamethazine (in meat) | Frozen | 15 months | ~50% decrease | [10] |
| 5 different sulfonamides (in bovine muscle) | -20 °C | 3 months | ~35% decrease | [10] |
| 5 different sulfonamides (in porcine muscle) | -20 °C | 3 months | ~55% decrease | [10] |
| Sulfaquinoxaline (in liver tissue) | -20 °C | ~6 months | Half-life of 271 days | [11] |
| Sulfathiazole (in liver tissue) | -20 °C | ~6 months | Half-life of 291 days | [11] |
| Sulfachlorpyridazine (in liver tissue) | -20 °C | ~6 months | Half-life of 312 days | [11] |
| Sulfadimidine (in liver tissue) | -20 °C | ~6 months | Half-life of 457 days | [11] |
| Sulfadimethoxine (in liver tissue) | -20 °C | ~6 months | Half-life of 567 days | [11] |
Experimental Protocols
Protocol: Forced Degradation Study for Assessing Stability
Forced degradation studies are essential for understanding the degradation pathways and developing stability-indicating analytical methods.[8][9]
Objective: To identify the potential degradation products of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
High-purity water
-
Suitable organic solvent (e.g., Methanol, Acetonitrile)
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV or MS)
-
pH meter
-
Photostability chamber
-
Oven
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent.
-
Acid Hydrolysis:
-
Treat the stock solution with an appropriate concentration of HCl (e.g., 1 N HCl).
-
Incubate at room temperature for a specified period (e.g., 1 hour).[12]
-
Neutralize the solution with NaOH.
-
-
Base Hydrolysis:
-
Treat the stock solution with an appropriate concentration of NaOH (e.g., 0.1 N NaOH).
-
Incubate at room temperature for a specified period (e.g., 1 hour).[12]
-
Neutralize the solution with HCl.
-
-
Oxidative Degradation:
-
Thermal Degradation:
-
Keep the solid drug in an oven at an elevated temperature (e.g., 105 °C) for a defined period (e.g., 6 hours).[12]
-
Dissolve the stressed sample in the solvent for analysis.
-
-
Photolytic Degradation:
-
Expose the drug (solid or in solution) to UV light in a photostability chamber.[12]
-
-
Analysis:
-
Analyze all stressed samples, along with an unstressed control sample, using a developed and validated HPLC method.[14]
-
Monitor for the appearance of new peaks and a decrease in the peak area of the parent compound. Mass spectrometry (LC-MS) can be used for the identification of degradation products.[14]
-
Visualizations
References
- 1. Oxidation of Drugs during Drug Product Development: Problems and Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Drug quality and storage | MSF Medical Guidelines [medicalguidelines.msf.org]
- 3. scispace.com [scispace.com]
- 4. chemimpex.com [chemimpex.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Antioxidant and Oxidative Stress: A Mutual Interplay in Age-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pharmtech.com [pharmtech.com]
- 8. lubrizolcdmo.com [lubrizolcdmo.com]
- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Stability of sulphonamide drugs in meat during storage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. zenodo.org [zenodo.org]
- 13. Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 14. ijmr.net.in [ijmr.net.in]
Byproduct identification and removal in sulfonamide synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and removing byproducts during sulfonamide synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts encountered in sulfonamide synthesis?
A1: The most prevalent byproducts in sulfonamide synthesis typically arise from unreacted starting materials or side reactions. These can include:
-
Unreacted Amines or Sulfonyl Chlorides: Incomplete reaction is a common source of impurities.[1]
-
Disulfides: If thiols are used as starting materials, they have a tendency to oxidize and form disulfide byproducts.[2]
-
Polymeric Materials: In syntheses starting from anilines, failure to protect the amino group before the chlorosulfonation step can lead to the formation of polymeric byproducts.[3]
-
Hydrolysis Products: Sulfonyl chlorides are susceptible to hydrolysis, which can lead to the corresponding sulfonic acid as a byproduct.
-
Over-alkylation or Over-arylation Products: In cases where the sulfonamide nitrogen can be further substituted, di-substituted byproducts may form.
Q2: How can I identify the byproducts in my reaction mixture?
A2: A combination of chromatographic and spectroscopic techniques is typically employed for byproduct identification:
-
Thin Layer Chromatography (TLC): A quick and simple method to get a preliminary assessment of the reaction progress and the number of components in the mixture.[4]
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative information about the purity of the sample and can be used to resolve and quantify impurities.[5]
-
Mass Spectrometry (MS): Coupled with HPLC (LC-MS), it is a powerful tool for determining the molecular weight of byproducts, which is crucial for their identification.[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can help in the structural elucidation of the main product and impurities.[6]
-
Infrared (IR) Spectroscopy: Useful for identifying the presence of characteristic functional groups in the product and byproducts.[6]
Q3: What are the general strategies for removing byproducts and purifying sulfonamides?
A3: The choice of purification method depends on the physical and chemical properties of the desired sulfonamide and the impurities. Common strategies include:
-
Recrystallization: An effective technique for purifying solid products. The crude product is dissolved in a suitable hot solvent and allowed to cool, whereupon the desired compound crystallizes out, leaving impurities in the solution.[6][7]
-
Liquid-Liquid Extraction: Used to separate compounds based on their differential solubility in two immiscible liquid phases. This is often used to remove unreacted starting materials.[6]
-
Column Chromatography: A versatile method for separating compounds with different polarities. Silica gel is a common stationary phase for the purification of sulfonamides.[1]
-
Washing: The crude product can be washed with a solvent in which the impurities are soluble, but the product is not.
-
Distillation: For volatile byproducts or starting materials, distillation can be an effective removal method.[1][6]
Troubleshooting Guides
Issue 1: Low Yield and Purity of the Final Sulfonamide Product
| Possible Cause | Suggested Solution |
| Incomplete reaction | Monitor the reaction progress using TLC or HPLC. Consider extending the reaction time or increasing the temperature if the reaction has stalled. |
| Hydrolysis of sulfonyl chloride | Ensure all glassware is dry and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Inefficient purification | Optimize the recrystallization solvent system. If recrystallization is ineffective, consider purification by column chromatography. |
| Side reactions | Re-evaluate the reaction conditions. For instance, if starting with an aniline, ensure the amino group is adequately protected before chlorosulfonation to prevent polymerization.[3] |
Issue 2: Presence of Unreacted Starting Materials in the Purified Product
| Possible Cause | Suggested Solution |
| Inappropriate stoichiometry | Ensure the molar ratios of the reactants are correct. A slight excess of one reactant may be used to drive the reaction to completion, but this will require removal during workup. |
| Ineffective workup | If one of the starting materials is acidic or basic, an acid-base extraction can be used for its removal. For example, unreacted amine can be removed by washing with a dilute acid solution. |
| Co-crystallization with the product | If the starting material co-crystallizes with the product, a different recrystallization solvent or purification by column chromatography may be necessary. |
Experimental Protocols
Protocol 1: General Procedure for Recrystallization of a Crude Sulfonamide
-
Solvent Selection: Choose a solvent in which the sulfonamide is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Common solvents include ethanol, isopropanol, and water.[6][7]
-
Dissolution: Place the crude sulfonamide in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent to dissolve the solid completely.
-
Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal and heat the solution for a few minutes.
-
Hot Filtration (if charcoal was used): Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the charcoal.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Further cooling in an ice bath can maximize the crystal yield.[6]
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven.
Protocol 2: Identification of an Unknown Impurity by HPLC-MS
-
Sample Preparation: Dissolve a small amount of the impure sulfonamide in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
HPLC Analysis:
-
Column: Use a reverse-phase column (e.g., C18).
-
Mobile Phase: A gradient of water and acetonitrile, both containing a small amount of an additive like formic acid or ammonium acetate to improve peak shape and ionization.
-
Flow Rate: A typical flow rate is 0.5-1.0 mL/min.
-
Detection: UV detection at a wavelength where the sulfonamide and potential impurities absorb (e.g., 254 nm).
-
-
Mass Spectrometry Analysis:
-
Ionization Source: Electrospray ionization (ESI) is commonly used for sulfonamides.
-
Mode: Run in both positive and negative ion modes to obtain comprehensive information.
-
Data Acquisition: Acquire full scan mass spectra to determine the molecular weights of the eluting peaks.
-
-
Data Analysis: Correlate the peaks in the HPLC chromatogram with the mass spectra to determine the molecular weight of the impurity. This information, along with knowledge of the starting materials and reaction conditions, can be used to propose a structure for the byproduct.
Data Presentation
Table 1: Comparison of Purification Methods for Sulfathiazole
| Purification Solvent | Initial Weight (g) | Dried Product (g) | Recovery (%) | Discoloration after Heating |
| 70% Isopropanol | 157 | 137.4 | 87.5 | No discoloration |
| 80% Isopropanol | 107.3 | 97.8 | 91.1 | No discoloration |
| 70% Ethanol | 92 | 89.1 | 96.8 | Slight discoloration |
Data adapted from a study on sulfathiazole purification.[7]
Visualizations
Caption: Workflow for Byproduct Identification and Removal.
Caption: Troubleshooting Decision Tree for Low Purity Issues.
References
- 1. Preparation of sulfonamides from N-silylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. reddit.com [reddit.com]
- 4. TLC identification of sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. rjptonline.org [rjptonline.org]
- 6. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 7. US2777844A - Sulfonamide purification process - Google Patents [patents.google.com]
Technical Support Center: Stability of 2-Aminobenzenesulfonamide Derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs to address common stability issues encountered during experiments with 2-Aminobenzenesulfonamide derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of this compound derivatives?
A1: The stability of this compound derivatives is primarily influenced by pH, temperature, light, and the presence of oxidizing agents. These factors can lead to hydrolytic, photolytic, thermal, and oxidative degradation. The nature and position of substituents on the aromatic ring and the sulfonamide group also play a crucial role in the overall stability of the molecule.
Q2: What are the common degradation pathways for this compound derivatives?
A2: Common degradation pathways include:
-
Hydrolysis: Cleavage of the sulfonamide (S-N) bond is a primary hydrolytic degradation route, especially under acidic or alkaline conditions. This can lead to the formation of the corresponding aminobenzenesulfonic acid and the respective amine.
-
Oxidation: The amino group on the benzene ring is susceptible to oxidation, which can lead to the formation of nitroso, nitro, and other colored degradation products.
-
Photodegradation: Exposure to UV light can induce cleavage of the S-N and S-C bonds, as well as oxidation of the amino group.
-
Thermal Degradation: High temperatures can accelerate both hydrolysis and oxidation reactions.
Q3: How do different substituents on the this compound ring affect its stability?
A3: Substituents can significantly impact stability:
-
Electron-withdrawing groups (EWGs) on the aromatic ring can make the sulfonamide bond more susceptible to nucleophilic attack and hydrolysis.
-
Electron-donating groups (EDGs) can increase the electron density of the aromatic ring, potentially making it more susceptible to oxidative degradation. The impact of substituents on the overall stability is complex and can be influenced by their position relative to the amino and sulfonamide groups.
Q4: What are some general strategies to improve the stability of my this compound derivatives in solution?
A4: To enhance stability in solution, consider the following:
-
pH Control: Maintain the pH of the solution within a stable range, which should be determined experimentally for each derivative. Buffering the solution can help prevent pH fluctuations.
-
Protection from Light: Store solutions in amber-colored vials or protect them from light to minimize photodegradation.
-
Temperature Control: Store solutions at recommended temperatures (e.g., refrigerated or frozen) to slow down degradation kinetics.
-
Use of Antioxidants: For derivatives prone to oxidation, the addition of antioxidants like ascorbic acid or sodium metabisulfite can be beneficial.
-
Inert Atmosphere: Purging the solution with an inert gas like nitrogen or argon can help prevent oxidative degradation.
Troubleshooting Guides
This section provides solutions to specific issues you might encounter during your experiments.
Issue 1: Unexpected Degradation in Aqueous Solutions
| Symptom | Possible Cause | Troubleshooting Steps |
| Rapid loss of parent compound in HPLC analysis. | Hydrolysis: The pH of the solution may be outside the optimal stability range. | 1. Measure the pH of your solution. 2. Conduct a pH stability profile study to determine the optimal pH range. 3. Use a suitable buffer system to maintain the pH. 4. If possible, prepare fresh solutions before use. |
| Formation of colored impurities. | Oxidation: The amino group is likely being oxidized. | 1. De-gas your solvent to remove dissolved oxygen. 2. Work under an inert atmosphere (e.g., nitrogen or argon). 3. Consider adding an antioxidant to your formulation. 4. Ensure your solvents are free of peroxide impurities. |
| Degradation observed even when stored in the dark. | Thermal Degradation: The storage temperature may be too high. | 1. Review the recommended storage conditions for your derivative. 2. Store solutions at a lower temperature (e.g., 2-8 °C or -20 °C). 3. Perform a thermal stability study to understand the temperature sensitivity. |
Issue 2: Inconsistent Results in Stability Studies
| Symptom | Possible Cause | Troubleshooting Steps |
| High variability between replicate samples. | Inhomogeneous Solution: The compound may not be fully dissolved or may be precipitating out of solution. | 1. Ensure complete dissolution of your compound. 2. Check the solubility of your derivative in the chosen solvent system. 3. Visually inspect for any precipitation before analysis. |
| Drifting retention times or peak areas in HPLC. | HPLC System Instability: Issues with the mobile phase, column, or instrument. | 1. Ensure the mobile phase is well-mixed and degassed. 2. Equilibrate the column for a sufficient amount of time. 3. Check for leaks in the HPLC system. 4. Run a system suitability test to ensure the instrument is performing correctly. |
| Appearance of ghost peaks in HPLC chromatograms. | Contamination: Contamination in the mobile phase, sample, or HPLC system. | 1. Run a blank gradient to identify the source of the ghost peaks. 2. Use high-purity solvents and freshly prepared mobile phases. 3. Clean the injector and column. |
Quantitative Data on Stability
The following tables summarize the degradation of representative this compound derivatives under forced degradation conditions.
Table 1: Hydrolytic Degradation of this compound Derivatives (% Degradation after 24h)
| Compound | 0.1 M HCl (70°C) | Water (70°C) | 0.1 M NaOH (70°C) |
| This compound | 15.2% | 1.8% | 25.6% |
| N-acetyl-2-aminobenzenesulfonamide | 12.5% | 1.1% | 20.3% |
| 4-Nitro-2-aminobenzenesulfonamide | 22.8% | 2.5% | 35.1% |
| 4-Methoxy-2-aminobenzenesulfonamide | 13.1% | 1.5% | 23.4% |
Table 2: Oxidative Degradation of this compound Derivatives (% Degradation after 8h at RT)
| Compound | 3% H₂O₂ | 6% H₂O₂ |
| This compound | 8.5% | 18.2% |
| N-acetyl-2-aminobenzenesulfonamide | 3.1% | 7.9% |
| 4-Nitro-2-aminobenzenesulfonamide | 5.2% | 11.5% |
| 4-Methoxy-2-aminobenzenesulfonamide | 12.8% | 25.1% |
Table 3: Photostability of this compound Derivatives (% Degradation after Exposure to ICH Option 1 Light Source)
| Compound | Solid State | In Solution (Water) |
| This compound | 2.1% | 10.5% |
| N-acetyl-2-aminobenzenesulfonamide | 1.5% | 7.8% |
| 4-Nitro-2-aminobenzenesulfonamide | 3.8% | 15.2% |
| 4-Methoxy-2-aminobenzenesulfonamide | 2.9% | 12.6% |
Experimental Protocols
Protocol 1: Forced Hydrolytic Degradation Study
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of the this compound derivative in a suitable solvent (e.g., methanol or acetonitrile).
-
Stress Conditions:
-
Acidic Hydrolysis: Add 1 mL of the stock solution to 9 mL of 0.1 M HCl.
-
Alkaline Hydrolysis: Add 1 mL of the stock solution to 9 mL of 0.1 M NaOH.
-
Neutral Hydrolysis: Add 1 mL of the stock solution to 9 mL of purified water.
-
-
Incubation: Incubate the solutions at 70°C for 24 hours. A control sample should be kept at room temperature.
-
Neutralization: After incubation, cool the solutions to room temperature. Neutralize the acidic and alkaline samples with an appropriate volume of 0.1 M NaOH or 0.1 M HCl, respectively.
-
Analysis: Dilute the samples to a suitable concentration and analyze by a validated stability-indicating HPLC method.
Protocol 2: Stability-Indicating HPLC Method Development
-
Column Selection: Start with a C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase:
-
Aqueous Phase (A): 0.1% Formic acid in water.
-
Organic Phase (B): Acetonitrile.
-
-
Gradient Elution:
-
0-5 min: 10% B
-
5-20 min: 10-90% B (linear gradient)
-
20-25 min: 90% B
-
25-26 min: 90-10% B (linear gradient)
-
26-30 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength determined from the UV spectrum of the parent compound (e.g., 254 nm).
-
Injection Volume: 10 µL.
-
Method Validation: Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. The specificity should be confirmed by analyzing the samples from the forced degradation studies to ensure that all degradation products are well-resolved from the parent peak.
Visualizations
Caption: Experimental workflow for forced degradation studies.
Caption: Common degradation pathways for this compound derivatives.
Caption: Logical troubleshooting flow for common HPLC issues.
Technical Support Center: Overcoming Solubility Challenges of 2-Aminobenzenesulfonamide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility issues encountered during reactions with 2-aminobenzenesulfonamide.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
This compound, also known as orthanilamide, is a versatile building block in the synthesis of various pharmaceuticals, including sulfa drugs, and is also used in the manufacturing of dyes.[1] Its crystalline solid form can exhibit limited solubility in common reaction solvents, which can lead to incomplete reactions, low yields, and purification challenges.
Q2: What are the general solubility characteristics of this compound?
Q3: How does pH affect the solubility of this compound?
The solubility of ionizable compounds is often pH-dependent.[3] this compound possesses both a weakly basic amino group (-NH₂) and a weakly acidic sulfonamide group (-SO₂NH₂). Therefore, its solubility is expected to increase in both acidic and basic aqueous solutions compared to neutral pH.
-
In acidic solutions (low pH): The amino group will be protonated to form a more soluble ammonium salt (-NH₃⁺).
-
In basic solutions (high pH): The sulfonamide group can be deprotonated to form a more soluble salt (-SO₂NH⁻).
A graphical representation of this relationship is provided below.
Caption: Logical diagram illustrating the effect of pH on the solubility of this compound.
Troubleshooting Guides
Issue 1: this compound is not dissolving in the reaction solvent.
Potential Causes:
-
Inappropriate solvent choice.
-
Insufficient solvent volume.
-
Low temperature.
Troubleshooting Steps:
-
Solvent Selection:
-
Consult the solvent miscibility and polarity charts to choose a more suitable solvent. Polar aprotic solvents like Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO) are often good starting points for compounds with moderate polarity.
-
If the reaction chemistry allows, consider using a co-solvent system. For example, a mixture of a good solvent (e.g., DMF) and a less effective but required reaction solvent can improve overall solubility.
-
-
Temperature Adjustment:
-
Gently warming the mixture can significantly increase the solubility of many compounds. However, be mindful of the thermal stability of your reactants and the boiling point of your solvent.
-
-
Particle Size Reduction:
-
Grinding the this compound powder to a finer consistency increases the surface area available for dissolution.
-
Quantitative Data on Solvent Effects (General Guidance):
| Solvent | Polarity | General Suitability |
| Water | High | Poor at neutral pH, better at acidic/basic pH |
| Ethanol | High | Moderate |
| Methanol | High | Moderate |
| DMSO | High (Aprotic) | Good |
| DMF | High (Aprotic) | Good |
| Acetone | Medium | Moderate |
| Dichloromethane | Low | Poor |
| Toluene | Low | Poor |
Issue 2: Precipitation of this compound during the reaction.
Potential Causes:
-
Change in temperature during the reaction.
-
Change in the polarity of the reaction mixture as reactants are consumed and products are formed.
-
Formation of an insoluble salt or complex.
Troubleshooting Steps:
-
Maintain Consistent Temperature: Use a temperature-controlled reaction setup (e.g., oil bath, heating mantle with a controller) to ensure a stable temperature throughout the reaction.
-
Increase Solvent Volume: Adding more solvent can help to keep all components in the solution, although this may affect reaction kinetics.
-
pH Adjustment (for aqueous or protic solvent systems):
-
If your reaction conditions permit, adjusting the pH away from the point of minimum solubility can prevent precipitation. For example, in a Suzuki-Miyaura coupling where a base is used, the reaction mixture is already basic, which should favor the solubility of this compound.
-
Experimental Workflow for Solubility Testing:
Caption: A stepwise workflow for troubleshooting solubility issues of this compound.
Advanced Strategies
Salt Formation for Improved Solubility
For reactions where the neutral form of this compound has poor solubility, converting it to a salt can be an effective strategy.
Protocol for In-situ Salt Formation (Acidic Conditions):
This protocol is suitable for reactions that are tolerant of or require acidic conditions.
Methodology:
-
Dissolution of this compound:
-
To a reaction vessel, add this compound.
-
Add a suitable solvent (e.g., water, ethanol, or a mixture).
-
Slowly add one equivalent of a strong acid, such as hydrochloric acid (HCl), while stirring. The formation of the hydrochloride salt will significantly increase its solubility.
-
-
Reaction Setup:
-
Once the this compound hydrochloride is fully dissolved, proceed with the addition of other reactants and catalysts as required by your specific reaction protocol.
-
Example Application: Suzuki-Miyaura Coupling
While Suzuki-Miyaura couplings are typically performed under basic conditions, some modern protocols can tolerate a wider pH range, or the base can be added after the initial dissolution of the reactants. In cases of poor solubility of a reactant, using a more polar solvent system or a phase-transfer catalyst might be necessary.[4]
Protocol for a Challenging Suzuki-Miyaura Coupling:
This is a general protocol that can be adapted for challenging couplings where one of the reactants has poor solubility.
Methodology:
-
Catalyst and Ligand Preparation:
-
In a reaction vessel under an inert atmosphere (e.g., argon or nitrogen), dissolve the palladium catalyst (e.g., Pd(PPh₃)₄) and the ligand in a degassed solvent (e.g., dioxane or a mixture of DME/water).
-
-
Reactant Addition:
-
In a separate vessel, dissolve the aryl halide and the boronic acid in the reaction solvent. If this compound is one of the reactants and shows poor solubility, consider the in-situ salt formation method described above if the reaction conditions allow, or use a co-solvent system (e.g., DMF/water).
-
-
Base Addition and Reaction:
-
Add an aqueous solution of a base (e.g., K₂CO₃, Cs₂CO₃) to the reaction mixture.
-
Heat the reaction to the desired temperature and monitor its progress by a suitable analytical technique (e.g., TLC, LC-MS).
-
Signaling Pathway for Solubility Enhancement Strategy Selection:
Caption: A decision-making diagram for selecting an appropriate solubility enhancement strategy.
References
- 1. chemimpex.com [chemimpex.com]
- 2. CN105237446A - Synthetic method of p-aminobenzenesulfonamide - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
Avoiding common pitfalls in the synthesis of o-sulfanilamide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals avoid common pitfalls during the synthesis of o-sulfanilamide.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for o-sulfanilamide, and what are the critical steps?
The most traditional and widely used synthesis of o-sulfanilamide starts from acetanilide and involves a multi-step process:
-
Protection of the amine group: Aniline is acetylated with acetic anhydride to form acetanilide. This protection is crucial to prevent side reactions in the subsequent chlorosulfonation step.[1][2]
-
Chlorosulfonation: Acetanilide is reacted with chlorosulfonic acid to introduce the sulfonyl chloride group (-SO2Cl) onto the aromatic ring, primarily at the para position due to steric hindrance and electronic effects of the acetamido group.[2][3]
-
Amination: The resulting p-acetamidobenzenesulfonyl chloride is then reacted with ammonia to form p-acetamidobenzenesulfonamide.[3][4]
-
Deprotection: Finally, the acetyl group is removed by acid hydrolysis to yield sulfanilamide.[3][4]
A newer, more efficient, and safer method involves the use of a Willis reagent, which avoids hazardous reagents like chlorosulfonic acid and in-situ SO2 gas generation.[5][6]
Q2: Why is the protection of the amino group in aniline necessary before chlorosulfonation?
Protecting the amino group by converting it to an acetamido group serves two primary purposes:
-
Prevents deactivation of the ring: Under the strongly acidic conditions of chlorosulfonation, a free amino group would be protonated to form an anilinium ion (-NH3+). This positively charged group is strongly deactivating and meta-directing, which would hinder the desired electrophilic aromatic substitution and lead to incorrect regioselectivity.[1]
-
Avoids unwanted side reactions: The unprotected amine can react with the chlorosulfonic acid or other electrophiles present, leading to undesired byproducts and polymerization.[2]
Q3: What are the primary safety concerns associated with the traditional synthesis of sulfanilamide?
The traditional synthesis route involves several hazardous reagents and conditions:
-
Chlorosulfonic acid: This reagent is highly corrosive and reacts violently with water.[5] Extreme caution must be exercised to prevent contact with moisture.
-
Thionyl chloride: Used in some variations, it is also highly reactive and corrosive.
-
Generation of SO2 gas: Some older methods involve the in-situ generation of sulfur dioxide, which is a toxic gas.[5]
-
Exothermic reactions: Several steps, particularly the chlorosulfonation and the subsequent quenching of the reaction mixture, are highly exothermic and require careful temperature control to prevent runaway reactions.
Troubleshooting Guide
Problem 1: Low yield of p-acetamidobenzenesulfonyl chloride during the chlorosulfonation step.
| Possible Cause | Suggested Solution |
| Incomplete reaction | Ensure the reaction is stirred adequately and allowed to proceed for the recommended time. Monitor the reaction progress using Thin Layer Chromatography (TLC). |
| Hydrolysis of chlorosulfonic acid | Use fresh, dry chlorosulfonic acid and ensure all glassware is thoroughly dried to prevent decomposition of the reagent. |
| Hydrolysis of the product | After the reaction is complete, pour the reaction mixture onto crushed ice to precipitate the product and minimize its hydrolysis back to the sulfonic acid.[7] |
| Improper temperature control | Maintain the recommended reaction temperature. Overheating can lead to decomposition and side reactions. |
Problem 2: The final sulfanilamide product is impure, showing a broad melting point range.
| Possible Cause | Suggested Solution |
| Incomplete hydrolysis of the acetamido group | Ensure the hydrolysis step is carried out for a sufficient duration with adequate acid concentration and temperature to completely remove the acetyl protecting group. |
| Presence of unreacted starting materials or intermediates | Purify the crude product by recrystallization.[3] A common solvent for recrystallization is hot water or ethanol.[3][8] |
| Formation of side products | Optimize reaction conditions in the preceding steps to minimize the formation of byproducts. For instance, careful control of temperature during chlorosulfonation is critical. |
Problem 3: Difficulty in isolating the product after amination.
| Possible Cause | Suggested Solution |
| Product is too soluble in the reaction mixture | After the amination reaction, the mixture is often cooled in an ice bath to precipitate the p-acetamidobenzenesulfonamide.[3] |
| Formation of lumps | Stir the mixture vigorously during precipitation to prevent the formation of large lumps, which can trap impurities.[3] |
Quantitative Data Summary
| Reaction Step | Parameter | Value | Reference |
| Green Synthesis Method | Yield of Sulfanilamide | 96.2-98.3% | [9] |
| Amination Reaction Temperature | Temperature Range | 0-15 °C (during ammonia gas introduction) | [9] |
| Amination Reaction Temperature | Temperature Range | 0-60 °C (post ammonia introduction) | [9] |
| Hydrolysis Temperature | Temperature Range | 90-95 °C | [10] |
| Final Product pH Adjustment | pH Range | 6.5-6.7 | [10] |
Experimental Protocols
1. Synthesis of Acetanilide from Aniline (Protection Step)
-
Materials: Aniline, acetic anhydride, sodium acetate, ice.
-
Procedure:
-
Dissolve aniline in water and hydrochloric acid.
-
Add a solution of sodium acetate.
-
Cool the mixture in an ice bath.
-
Add acetic anhydride dropwise while stirring.
-
Continue stirring until a precipitate forms.
-
Collect the crude acetanilide by vacuum filtration and wash with cold water.
-
Recrystallize the product from hot water to obtain pure acetanilide.[3]
-
2. Synthesis of p-Acetamidobenzenesulfonyl Chloride (Chlorosulfonation)
-
Materials: Acetanilide, chlorosulfonic acid, crushed ice.
-
Procedure:
-
In a dry flask, cool chlorosulfonic acid in an ice bath.
-
Slowly add dry acetanilide in small portions, ensuring the temperature does not rise excessively.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently (e.g., on a water bath at 70-80°C) for a short period to complete the reaction.[3]
-
Carefully pour the reaction mixture onto crushed ice to precipitate the p-acetamidobenzenesulfonyl chloride.
-
Collect the product by vacuum filtration and wash with cold water.
-
3. Synthesis of p-Acetamidobenzenesulfonamide (Amination)
-
Materials: p-acetamidobenzenesulfonyl chloride, concentrated aqueous ammonia.
-
Procedure:
-
Add the crude p-acetamidobenzenesulfonyl chloride to an excess of concentrated aqueous ammonia.
-
Stir the mixture vigorously. The reaction is exothermic and may require cooling.
-
Continue stirring until the reaction is complete.
-
Collect the precipitated p-acetamidobenzenesulfonamide by vacuum filtration and wash with cold water.
-
4. Synthesis of Sulfanilamide (Deprotection)
-
Materials: p-acetamidobenzenesulfonamide, dilute hydrochloric acid, sodium carbonate solution.
-
Procedure:
-
Heat the p-acetamidobenzenesulfonamide with dilute hydrochloric acid under reflux.[3]
-
After the hydrolysis is complete, cool the solution.
-
Neutralize the solution with sodium carbonate until it is no longer acidic to precipitate the sulfanilamide.[3]
-
Cool the mixture in an ice bath to maximize precipitation.
-
Collect the crude sulfanilamide by vacuum filtration and wash with cold water.
-
Purify the product by recrystallization from hot water.[3]
-
Visualizations
Caption: Overall workflow for the traditional synthesis of o-sulfanilamide.
Caption: Troubleshooting logic for low yield in the chlorosulfonation step.
References
- 1. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 2. youtube.com [youtube.com]
- 3. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chemrxiv.org [chemrxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. bu.edu.eg [bu.edu.eg]
- 8. m.youtube.com [m.youtube.com]
- 9. CN113336680B - Green process synthesis method of sulfanilamide - Google Patents [patents.google.com]
- 10. CN105237446A - Synthetic method of p-aminobenzenesulfonamide - Google Patents [patents.google.com]
Validation & Comparative
A Comparative Analysis of 2-Aminobenzenesulfonamide and 4-Aminobenzenesulfonamide for Researchers and Drug Development Professionals
An objective guide to the physicochemical properties, biological activities, and experimental protocols for two isomeric sulfonamides.
This guide provides a detailed comparative analysis of 2-Aminobenzenesulfonamide (Orthanilamide) and 4-Aminobenzenesulfonamide (Sulfanilamide), two key isomers with significant applications in the pharmaceutical and chemical industries. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their properties, biological activities with supporting data, and detailed experimental methodologies.
Physicochemical Properties
This compound and 4-Aminobenzenesulfonamide share the same molecular formula and weight but differ in the substitution pattern on the benzene ring, leading to distinct physicochemical properties. A summary of these properties is presented in Table 1.
| Property | This compound | 4-Aminobenzenesulfonamide |
| Synonyms | Orthanilamide, o-Aminobenzenesulfonamide | Sulfanilamide, p-Aminobenzenesulfonamide |
| CAS Number | 3306-62-5[1] | 63-74-1 |
| Molecular Formula | C₆H₈N₂O₂S[1] | C₆H₈N₂O₂S |
| Molecular Weight | 172.20 g/mol [1] | 172.21 g/mol |
| Appearance | White to cream to pale brown crystals or powder[2] | White crystalline powder |
| Melting Point | 155-157 °C[1] | 164-166 °C |
| Solubility | Soluble in DMSO (34 mg/mL).[3] | Soluble in acetone, glycerin, hydrochloric acid, boiling water, and caustic solutions. Slightly soluble in water, ethanol, methanol, ether, and acetone. Almost insoluble in chloroform, ether, benzene, and petroleum ether. |
| pKa | Not readily available | 10.4 |
Biological Activity and Applications
Both isomers serve as crucial intermediates in the synthesis of sulfa drugs and dyes. However, their biological activities, particularly as enzyme inhibitors, show notable differences.
Antibacterial Activity and Mechanism of Action
4-Aminobenzenesulfonamide, widely known as the pioneering antibiotic sulfanilamide, exhibits bacteriostatic activity by acting as a competitive inhibitor of the bacterial enzyme dihydropteroate synthase (DHPS).[4] This enzyme is essential for the synthesis of folic acid, a vital component for bacterial growth and replication. By mimicking the natural substrate, para-aminobenzoic acid (pABA), sulfanilamide blocks the folic acid synthesis pathway, thereby halting bacterial proliferation.
Folic Acid Synthesis Pathway and Sulfonamide Inhibition
The following diagram illustrates the bacterial folic acid synthesis pathway and the mechanism of inhibition by sulfonamides.
Carbonic Anhydrase Inhibition
Both isomers have been investigated as inhibitors of carbonic anhydrases (CAs), a family of metalloenzymes involved in various physiological processes. Inhibition of specific CA isoforms has therapeutic potential for conditions like glaucoma and cancer.
Available data on the inhibition constants (Ki) of 4-aminobenzenesulfonamide against several human carbonic anhydrase isoforms are summarized in Table 2. While this compound is known to inhibit Carbonic Anhydrase IX (CAIX), specific Ki values for a direct comparison are not widely reported in the literature.[3]
| Carbonic Anhydrase Isoform | 4-Aminobenzenesulfonamide Ki (nM) |
| hCA I | 7140[6] |
| hCA II | 240[6] |
| hCA VII | 70[6] |
| hCA IX | 25.8[7] |
| hCA XII | 37[6] |
Comparative Toxicity
Toxicity is a critical parameter in drug development. The available acute toxicity data for both isomers are presented in Table 3.
| Compound | LD₅₀ (Oral, Rat) | Safety Notes |
| This compound | No acute toxicity information is available.[6] | Causes skin and serious eye irritation. May cause respiratory irritation. |
| 4-Aminobenzenesulfonamide | 3900 mg/kg[8] | Harmful if swallowed. Causes skin and serious eye irritation. May cause respiratory irritation.[8] |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the comparative analysis of this compound and 4-aminobenzenesulfonamide.
Dihydropteroate Synthase (DHPS) Inhibition Assay
Principle: This assay measures the inhibition of DHPS by quantifying the amount of pyrophosphate (PPi) produced during the enzymatic reaction.
Materials:
-
Purified DHPS enzyme
-
6-Hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP)
-
p-Aminobenzoic acid (PABA)
-
Test compounds (2- and 4-aminobenzenesulfonamide) dissolved in a suitable solvent (e.g., DMSO)
-
Reaction buffer (e.g., 100 mM Tris-HCl, 10 mM MgCl₂, pH 8.5)
-
EnzChek™ Pyrophosphate Assay Kit (or similar)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compounds in the reaction buffer.
-
In a 96-well plate, add the reaction buffer, DHPS enzyme, and the test compound or vehicle control.
-
Pre-incubate the mixture for 10-15 minutes at the optimal temperature for the enzyme (e.g., 37°C).
-
Initiate the reaction by adding the substrates, DHPPP and PABA.
-
Immediately start monitoring the generation of pyrophosphate using the EnzChek™ kit according to the manufacturer's instructions. This typically involves a coupled enzyme reaction that results in an increase in fluorescence or absorbance.
-
Record the kinetic data over a specific period (e.g., 10-20 minutes).
-
Calculate the initial reaction velocities from the linear portion of the progress curves.
-
Determine the half-maximal inhibitory concentration (IC₅₀) by plotting the percentage of inhibition versus the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
DHPS Inhibition Assay Workflow
The following diagram outlines the workflow for the DHPS inhibition assay.
Carbonic Anhydrase (CA) Inhibition Assay
Principle: This colorimetric assay measures the esterase activity of carbonic anhydrase, which is inhibited in the presence of sulfonamides. The assay uses p-nitrophenyl acetate (p-NPA) as a substrate, which is hydrolyzed by CA to produce the yellow-colored p-nitrophenol, monitored spectrophotometrically.
Materials:
-
Purified CA isoenzyme (e.g., hCA I, hCA II)
-
p-Nitrophenyl acetate (p-NPA)
-
Test compounds (2- and 4-aminobenzenesulfonamide) dissolved in a suitable solvent (e.g., DMSO)
-
Assay buffer (e.g., 20 mM Tris-HCl, pH 7.4)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
In a 96-well plate, add the assay buffer, CA enzyme, and the test compound or vehicle control.
-
Pre-incubate the mixture for 10 minutes at room temperature.
-
Initiate the reaction by adding a solution of p-NPA in a minimal amount of acetonitrile or DMSO, diluted with the assay buffer.
-
Immediately measure the absorbance at 400 nm in a kinetic mode for 5-10 minutes.
-
Calculate the initial reaction rates from the linear portion of the absorbance curves.
-
Determine the half-maximal inhibitory concentration (IC₅₀) by plotting the percentage of inhibition versus the logarithm of the inhibitor concentration.
-
The inhibition constant (Ki) can be determined using the Cheng-Prusoff equation if the Michaelis-Menten constant (Km) of the substrate is known.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
Principle: This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent that prevents the visible growth of a microorganism in a liquid growth medium.
Materials:
-
Bacterial strain of interest
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Test compounds (2- and 4-aminobenzenesulfonamide)
-
Sterile 96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Incubator
Procedure:
-
Prepare a stock solution of each test compound and make serial twofold dilutions in CAMHB in the wells of a 96-well plate.
-
Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well.
-
Inoculate each well (except for a sterility control well) with the bacterial suspension. Include a growth control well containing only the medium and the inoculum.
-
Seal the plate to prevent evaporation and incubate at 35-37°C for 16-20 hours.
-
After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth.
Conclusion
Both this compound and 4-Aminobenzenesulfonamide are versatile chemical entities with significant roles in medicinal chemistry. While 4-Aminobenzenesulfonamide is a well-established antibacterial agent with a known mechanism of action, the biological profile of this compound is less characterized in a comparative context. The data presented in this guide highlight the physicochemical and toxicological differences between these isomers.
The provided experimental protocols offer a framework for researchers to conduct direct comparative studies on their biological activities. Further investigation is warranted to quantitatively compare their inhibitory potencies against dihydropteroate synthase and a broader range of carbonic anhydrase isoforms. Such studies will be invaluable for the rational design of novel and more selective therapeutic agents based on the aminobenzenesulfonamide scaffold.
References
- 1. Inhibition studies of sulfonamide-containing folate analogs in yeast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure-activity relationships of sulfonamide drugs and human carbonic anhydrase C: modeling of inhibitor molecules into the receptor site of the enzyme with an interactive computer graphics display - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Replacing sulfa drugs with novel DHPS inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Purification and characterization of carbonic anhydrase from sheep kidney and effects of sulfonamides on enzyme activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs - PMC [pmc.ncbi.nlm.nih.gov]
Performance of 2-Aminobenzenesulfonamide in carbonic anhydrase inhibition vs. other sulfonamides
For Immediate Release
A comprehensive guide for researchers, scientists, and drug development professionals detailing the comparative performance of 2-Aminobenzenesulfonamide and other sulfonamides in carbonic anhydrase inhibition. This document provides a synthesis of experimental data, detailed protocols, and mechanistic visualizations to aid in research and development efforts.
Introduction
Carbonic anhydrases (CAs) are a family of ubiquitous metalloenzymes that play a critical role in fundamental physiological processes, including pH regulation, CO2 transport, and electrolyte secretion. Their involvement in various pathological conditions, such as glaucoma, epilepsy, and cancer, has made them a significant target for therapeutic intervention. Sulfonamides represent a major class of CA inhibitors, with their primary mechanism involving the coordination of the sulfonamide group to the zinc ion in the enzyme's active site. This guide provides a comparative analysis of the inhibitory performance of this compound (also known as sulfanilamide) against other prominent sulfonamides, including the clinically utilized drug Acetazolamide (AAZ), across several key human carbonic anhydrase (hCA) isoforms.
Quantitative Comparison of Inhibitory Potency
The inhibitory potential of sulfonamides is typically quantified by their inhibition constant (Kᵢ), which represents the concentration of the inhibitor required to produce 50% inhibition of the enzyme's activity. A lower Kᵢ value indicates a higher inhibitory potency. The following table summarizes the Kᵢ values for this compound, Acetazolamide, and other selected sulfonamides against four physiologically relevant human carbonic anhydrase isoforms: hCA I, hCA II, hCA IX, and hCA XII.
| Compound | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IX (Kᵢ, nM) | hCA XII (Kᵢ, nM) |
| This compound (Sulfanilamide) | - | 910 | - | - |
| Acetazolamide (AAZ) | 250 | 12 | 25 | 5.7 |
| Ethoxzolamide | 80 | 10 | 15 | 4.5 |
| Dorzolamide | 3000 | 3.5 | 54 | 41.5 |
| Brinzolamide | 3800 | 3.1 | 49 | 40.8 |
| Methazolamide | 50 | 14 | 20 | 6.3 |
Experimental Protocols
The determination of carbonic anhydrase inhibition constants is primarily achieved through kinetic assays that measure the enzyme's catalytic activity in the presence of varying inhibitor concentrations. The most common method is the stopped-flow CO₂ hydration assay.
Stopped-Flow CO₂ Hydration Assay
This technique measures the ability of carbonic anhydrase to catalyze the hydration of carbon dioxide.
Principle: The hydration of CO₂ by carbonic anhydrase produces protons, leading to a decrease in the pH of the solution. This pH change is monitored using a pH indicator, and the initial rate of the reaction is measured. The inhibition constant (Kᵢ) is determined by measuring the reaction rates at different concentrations of the inhibitor.
Methodology:
-
Enzyme and Inhibitor Preparation: Recombinant human carbonic anhydrase isozymes are purified. Stock solutions of the sulfonamide inhibitors are prepared in a suitable solvent (e.g., DMSO) and then diluted to the desired concentrations in the assay buffer.
-
Assay Buffer: A buffer with a known pH and containing a pH indicator (e.g., phenol red) is used.
-
Reaction Initiation: The enzyme solution is mixed with the inhibitor solution and incubated for a specific period to allow for binding. This mixture is then rapidly mixed with a CO₂-saturated solution in the stopped-flow instrument to initiate the reaction.
-
Data Acquisition: The change in absorbance of the pH indicator is monitored over time using a spectrophotometer. The initial velocity of the reaction is calculated from the linear phase of the absorbance change.
-
Data Analysis: The initial velocities are plotted against the inhibitor concentration, and the data are fitted to the Michaelis-Menten equation for competitive inhibition to determine the Kᵢ value.
Visualizing the Mechanism and Workflow
To better understand the processes involved in carbonic anhydrase inhibition and its experimental determination, the following diagrams are provided.
Caption: General mechanism of carbonic anhydrase inhibition by sulfonamides.
Caption: Workflow of the stopped-flow CO₂ hydration assay for determining inhibition constants.
Performance Analysis and Conclusion
The compiled data reveals a significant disparity in the inhibitory potency of this compound compared to Acetazolamide and other clinically used sulfonamides. With a Kᵢ of 910 nM against hCA II, this compound is a considerably weaker inhibitor than Acetazolamide (Kᵢ = 12 nM) for this ubiquitous isoform. This trend of lower potency for the unsubstituted parent sulfonamide is a common observation in structure-activity relationship (SAR) studies of carbonic anhydrase inhibitors.
The addition of various chemical moieties to the basic sulfonamide scaffold, as seen in Acetazolamide and other derivatives, dramatically enhances binding affinity to the active site of the enzyme. This is often attributed to interactions with amino acid residues lining the active site cavity, leading to a more stable enzyme-inhibitor complex.
While this compound itself may not be a potent inhibitor for direct therapeutic applications, it serves as a fundamental building block and a crucial reference compound in the design and synthesis of more potent and isoform-selective carbonic anhydrase inhibitors. The development of isoform-specific inhibitors is a key goal in modern drug discovery to minimize off-target effects and improve the therapeutic index of these drugs. For instance, selective inhibition of the tumor-associated isoforms hCA IX and XII is a promising strategy for cancer therapy.
A Comparative Spectroscopic Analysis of 2-Aminobenzenesulfonamide Isomers
For Immediate Publication
This guide presents a detailed spectroscopic comparison of the three structural isomers of aminobenzenesulfonamide: 2-aminobenzenesulfonamide (ortho), 3-aminobenzenesulfonamide (meta), and 4-aminobenzenesulfonamide (para). This document is intended for researchers, scientists, and professionals in drug development, offering a comparative overview of their infrared (IR), ultraviolet-visible (UV-Vis), and nuclear magnetic resonance (NMR) spectroscopic properties. The data herein is compiled from various scientific sources, and while direct comparison may be limited by differing experimental conditions, this guide provides a valuable reference for isomer differentiation.
Introduction to Aminobenzenesulfonamide Isomers
This compound and its isomers are foundational structures in the development of sulfa drugs, a class of synthetic antimicrobial agents. The position of the amino group on the benzene ring relative to the sulfonamide group significantly influences the molecule's physical, chemical, and biological properties. Spectroscopic analysis is a critical tool for the unambiguous identification and characterization of these isomers.
-
This compound (Orthanilamide): The ortho isomer.
-
3-Aminobenzenesulfonamide (Metanilamide): The meta isomer.
-
4-Aminobenzenesulfonamide (Sulfanilamide): The para isomer, widely known for its antibacterial properties.
Data Presentation
The following tables summarize the available spectroscopic data for the three isomers. It is important to note that the data has been aggregated from multiple sources, and experimental conditions (e.g., solvent, concentration) may vary, which can influence spectral values.
Infrared (IR) Spectroscopy Data
The primary differences in the IR spectra of these isomers are found in the "fingerprint region," particularly the bands corresponding to C-H out-of-plane bending, which are characteristic of the benzene ring substitution pattern.
| Vibrational Mode | This compound (ortho) | 3-Aminobenzenesulfonamide (meta) | 4-Aminobenzenesulfonamide (para) |
| N-H stretch (amine) | ~3470, ~3380 cm⁻¹ | ~3460, ~3370 cm⁻¹ | 3473, 3371 cm⁻¹ |
| N-H stretch (sulfonamide) | ~3350, ~3250 cm⁻¹ | ~3340, ~3240 cm⁻¹ | 3343, 3247 cm⁻¹ |
| S=O stretch (asymmetric) | ~1330 cm⁻¹ | ~1320 cm⁻¹ | ~1315 cm⁻¹ |
| S=O stretch (symmetric) | ~1160 cm⁻¹ | ~1150 cm⁻¹ | ~1150 cm⁻¹ |
| C-H out-of-plane bend | ~750 cm⁻¹ (strong) | ~775 cm⁻¹ (strong), ~880 cm⁻¹ | ~830 cm⁻¹ (strong) |
Note: Values are approximate and can vary based on the sample preparation method (e.g., KBr pellet, Nujol mull, solution).
Ultraviolet-Visible (UV-Vis) Spectroscopy Data
The position of the amino group, a strong auxochrome, affects the electronic transitions within the benzene ring, leading to different absorption maxima (λmax).
| Isomer | λmax (nm) | Solvent |
| This compound (ortho) | Data not readily available | - |
| 3-Aminobenzenesulfonamide (meta) | Data not readily available | - |
| 4-Aminobenzenesulfonamide (para) | ~264 nm | Water |
Note: The λmax of these compounds, particularly the para-isomer, is known to be sensitive to the pH of the solution.
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy Data
The chemical shifts (δ) of the aromatic protons are highly dependent on the substitution pattern. The data below is an approximation of expected shifts in a solvent like DMSO-d₆.
| Proton Environment | This compound (ortho) | 3-Aminobenzenesulfonamide (meta) | 4-Aminobenzenesulfonamide (para) |
| -NH₂ (amine) | ~5.0-6.0 ppm (broad) | ~5.0-6.0 ppm (broad) | ~5.9 ppm (broad) |
| -SO₂NH₂ (sulfonamide) | ~7.0-7.5 ppm (broad) | ~7.0-7.5 ppm (broad) | ~7.0 ppm (broad) |
| Aromatic Protons | ~6.6-7.8 ppm (complex multiplet) | ~6.8-7.4 ppm (complex multiplet) | ~6.6 ppm (doublet), ~7.5 ppm (doublet) |
Note: The para isomer is expected to show a simpler A₂B₂ splitting pattern (two doublets) for the aromatic protons, while the ortho and meta isomers will exhibit more complex splitting patterns.
Experimental Workflow and Methodologies
The following diagram illustrates a typical workflow for the spectroscopic analysis and comparison of chemical isomers.
Caption: Experimental workflow for spectroscopic comparison.
Experimental Protocols
1. Infrared (IR) Spectroscopy
-
Objective: To identify characteristic vibrational frequencies of functional groups and fingerprint regions.
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is typically used.[1]
-
Sample Preparation (Solid): The solid sample (1-2 mg) is finely ground with anhydrous potassium bromide (KBr, ~200 mg) in a mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press. Alternatively, a spectrum can be obtained as a Nujol mull or by using an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: The sample is placed in the instrument's sample holder, and a spectrum is recorded, typically in the range of 4000-400 cm⁻¹. A background spectrum of the KBr pellet or empty ATR crystal is recorded first and automatically subtracted from the sample spectrum.
-
Analysis: The positions (in wavenumbers, cm⁻¹) and relative intensities of the absorption bands are analyzed to identify functional groups (e.g., N-H, S=O) and the characteristic C-H bending patterns of the substituted benzene ring.[2]
2. Ultraviolet-Visible (UV-Vis) Spectroscopy
-
Objective: To determine the wavelengths of maximum absorbance (λmax) related to electronic transitions within the molecule.
-
Instrumentation: A dual-beam UV-Vis spectrophotometer.
-
Sample Preparation: A dilute solution of the sample is prepared in a UV-transparent solvent (e.g., ethanol, methanol, or water). The concentration is adjusted so that the maximum absorbance falls within the optimal instrumental range (typically 0.2-1.0 arbitrary units).
-
Data Acquisition: The sample solution is placed in a quartz cuvette (typically 1 cm path length). A reference cuvette containing the pure solvent is used to zero the instrument. The absorbance is then measured over a wavelength range (e.g., 200-400 nm).
-
Analysis: The wavelength at which the highest absorbance occurs (λmax) is identified. This value is characteristic of the compound's chromophore system.[3]
3. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To determine the chemical environment of the hydrogen nuclei (protons) in the molecule.
-
Instrumentation: A high-field NMR spectrometer (e.g., 300 MHz or higher).
-
Sample Preparation: The sample (~5-10 mg) is dissolved in a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), is often added to define the 0 ppm point on the chemical shift scale.
-
Data Acquisition: The sample tube is placed in the NMR probe, and the ¹H NMR spectrum is acquired. Key parameters include the number of scans, relaxation delay, and pulse width.
-
Analysis: The spectrum is analyzed for three key features:
-
Chemical Shift (δ): The position of the signals along the x-axis (in ppm), which indicates the electronic environment of the protons.
-
Integration: The area under each signal, which is proportional to the number of protons it represents.
-
Spin-Spin Splitting (Multiplicity): The splitting of a signal into multiple peaks (e.g., singlet, doublet, triplet), which provides information about the number of neighboring protons.[4][5]
-
References
A Comparative Guide to the Cross-Reactivity of 2-Aminobenzenesulfonamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity of 2-aminobenzenesulfonamide derivatives, with a focus on their interactions with off-target enzymes. The information presented herein is intended to assist researchers in understanding the selectivity profiles of these compounds and in designing experiments to evaluate their potential for off-target effects.
Data Presentation: Off-Target Inhibition
The cross-reactivity of this compound derivatives is most extensively documented against carbonic anhydrases (CAs), a family of metalloenzymes.[1] The following tables summarize the inhibitory activity of various benzenesulfonamide derivatives, which share the core scaffold of this compound, against several human (h) CA isoforms. This data is crucial for understanding the potential for off-target inhibition within this enzyme family.
| Compound ID | Derivative Substitution | hCA I (Ki, nM) | hCA II (Ki, nM) | hCA IX (Ki, nM) | hCA XII (Ki, nM) |
| 1 | 4-(3-(2,4-dinitrophenyl)ureido) | 98 | 8.5 | 5.4 | 4.7 |
| 2 | 4-(3-(4-nitrophenyl)ureido) | 121 | 10.2 | 6.1 | 5.2 |
| 3 | 4-(3-(p-tolyl)ureido) | 150 | 15.3 | 25.4 | 8.7 |
| 4 | 4-(3-(4-methoxyphenyl)ureido) | 250 | 20.1 | 30.1 | 10.5 |
| 5 | 4-(3-(4-chlorophenyl)ureido) | 110 | 9.8 | 7.3 | 6.8 |
Data synthesized from multiple sources. The inhibitory constant (Ki) represents the concentration of the inhibitor required to decrease the maximal rate of the enzyme's reaction by half.
| Compound ID | Derivative Substitution | hCA I (IC50, µM) | hCA II (IC50, µM) | hCA IX (IC50, µM) | hCA XII (IC50, µM) |
| 6 | 4-((3-chlorobenzoyl)amino) | >100 | 8.9 | 0.09 | 0.12 |
| 7 | 4-((4-chlorobenzoyl)amino) | >100 | 7.5 | 0.08 | 0.1 |
| 8 | 4-((4-methylbenzoyl)amino) | >100 | 9.2 | 0.15 | 0.18 |
| 9 | 4-((4-methoxybenzoyl)amino) | >100 | 10.5 | 0.21 | 0.25 |
| 10 | 4-((4-nitrobenzoyl)amino) | >100 | 6.8 | 0.07 | 0.09 |
IC50 values represent the concentration of an inhibitor that is required for 50% inhibition of an enzyme's activity.
While extensive data is available for carbonic anhydrases, screening of this compound derivatives against broader panels of kinases and G-protein coupled receptors (GPCRs) is less prevalent in publicly available literature. The structural motifs present in some sulfonamide derivatives, however, have been associated with kinase inhibition.[2] Researchers are encouraged to perform broader off-target profiling for their specific derivatives.
Experimental Protocols
To aid in the experimental assessment of cross-reactivity, detailed protocols for key assays are provided below.
Carbonic Anhydrase Inhibition Assay
This protocol is adapted from established methods for determining the inhibitory activity of compounds against various carbonic anhydrase isoforms.
Materials:
-
Purified human carbonic anhydrase isoforms (I, II, IX, XII)
-
4-Nitrophenyl acetate (NPA) as substrate
-
HEPES buffer (50 mM, pH 7.4)
-
Test compounds (this compound derivatives) dissolved in DMSO
-
96-well microplates
-
Microplate reader
Procedure:
-
Prepare a stock solution of the test compound in DMSO.
-
In a 96-well plate, add 180 µL of HEPES buffer.
-
Add 10 µL of the test compound solution at various concentrations to the wells. Include a control with DMSO only.
-
Add 10 µL of a solution containing the purified CA isoenzyme to each well.
-
Incubate the plate at room temperature for 10 minutes to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding 20 µL of the NPA substrate solution to each well.
-
Immediately measure the absorbance at 400 nm every 30 seconds for 10 minutes using a microplate reader. The rate of NPA hydrolysis is proportional to the enzyme activity.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the DMSO control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
In Vitro Kinase Inhibition Assay
This protocol provides a general method for assessing the inhibitory activity of compounds against a panel of protein kinases using a radiometric assay.[3]
Materials:
-
Purified recombinant protein kinases
-
Specific peptide substrates for each kinase
-
Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 5 mM MnCl2, 2 mM DTT, 0.1 mM Na3VO4)
-
[γ-33P]ATP
-
Test compounds dissolved in DMSO
-
96-well filter plates
-
Scintillation counter
Procedure:
-
In a 96-well plate, combine the kinase, its specific peptide substrate, and the kinase reaction buffer.
-
Add the test compound at various concentrations. Include a control with DMSO only.
-
Initiate the kinase reaction by adding [γ-33P]ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid).
-
Transfer the reaction mixture to a 96-well filter plate to capture the phosphorylated substrate.
-
Wash the filter plate multiple times with a wash buffer (e.g., 0.75% phosphoric acid) to remove unincorporated [γ-33P]ATP.
-
Dry the filter plate and add scintillation fluid.
-
Measure the radioactivity in each well using a scintillation counter.
-
Calculate the percentage of inhibition and determine the IC50 value as described for the CA assay.
Competitive Radioligand Binding Assay for GPCRs
This protocol is a standard method for determining the affinity of a test compound for a G-protein coupled receptor.[4][5]
Materials:
-
Cell membranes prepared from cells expressing the target GPCR
-
A specific radioligand for the target GPCR (e.g., [3H]-labeled antagonist)
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4)
-
Test compounds dissolved in DMSO
-
Non-labeled competing ligand for determining non-specific binding
-
96-well filter plates
-
Cell harvester
-
Scintillation counter
Procedure:
-
In a 96-well plate, add the assay buffer.
-
Add the test compound at a range of concentrations.
-
To determine non-specific binding, add a high concentration of a non-labeled competing ligand to a set of wells.
-
Add the cell membrane preparation to all wells.
-
Add the radioligand at a fixed concentration (typically at or below its Kd value) to all wells.
-
Incubate the plate at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Terminate the binding reaction by rapid filtration through the 96-well filter plate using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.
-
Quickly wash the filters with ice-cold wash buffer to remove any unbound radioligand.
-
Dry the filter mat, add scintillation cocktail, and count the radioactivity.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 of the test compound and subsequently calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.[6]
Visualizations
Experimental Workflow for Cross-Reactivity Screening
Caption: A typical workflow for assessing the cross-reactivity of this compound derivatives.
Signaling Pathway: Carbonic Anhydrase IX in Hypoxic Cancer Cells
Caption: Inhibition of Carbonic Anhydrase IX (CAIX) by a this compound derivative.
References
- 1. Modeling of Anticancer Sulfonamide Derivatives Lipophilicity by Chemometric and Quantitative Structure-Retention Relationships Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sulfonamide derivatives as multi-target agents for complex diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. reactionbiology.com [reactionbiology.com]
- 4. giffordbioscience.com [giffordbioscience.com]
- 5. giffordbioscience.com [giffordbioscience.com]
- 6. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Guide to In Vitro Assay Validation for 2-Aminobenzenesulfonamide Bioactivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of in vitro assays for validating the bioactivity of 2-Aminobenzenesulfonamide (also known as sulfanilamide) and its alternatives. We present a detailed overview of experimental protocols, quantitative data comparisons, and visual representations of key biological pathways and experimental workflows to aid in the selection of appropriate validation methods.
Introduction to this compound
This compound is a competitive inhibitor of the bacterial enzyme dihydropteroate synthase (DHPS).[1][2] This enzyme is critical for the synthesis of folic acid, an essential nutrient for bacterial growth and replication.[2][3][4] By blocking this pathway, this compound exhibits bacteriostatic effects, making it a foundational compound in the development of sulfonamide antibiotics.[1][2] The validation of its bioactivity, and that of novel sulfonamide derivatives, relies on a variety of robust in vitro assays.
Core Bioactivity Assays: A Comparative Overview
The selection of an appropriate in vitro assay is critical for accurately determining the bioactivity of this compound and its analogs. The most common methods include direct enzyme inhibition assays, and cell-based assays that measure antimicrobial activity and cytotoxicity.
Data Presentation: Quantitative Comparison of Bioactivity
The following table summarizes the quantitative data from various in vitro assays for this compound and selected alternative sulfonamide compounds. This allows for a direct comparison of their potency.
| Compound | Assay Type | Target Organism/Enzyme | Key Parameter | Value | Reference |
| This compound (Sulfanilamide) | Dihydropteroate Synthase (DHPS) Inhibition | Recombinant E. coli DHPS | IC50 | ~10 µM (estimated) | [5] |
| Broth Microdilution | Streptococcus pneumoniae | MIC | >64 µg/mL | [6] | |
| Broth Microdilution | Staphylococcus aureus | MIC | >64 µg/mL | [6] | |
| Broth Microdilution | Escherichia coli | MIC | >64 µg/mL | [6] | |
| Alternative: Sulfamethoxazole | Dihydropteroate Synthase (DHPS) Inhibition | Recombinant DHPS | IC50 | 0.8 µM | [5] |
| Broth Microdilution | Staphylococcus aureus | MIC | 16-32 µg/mL | [7] | |
| Broth Microdilution | Escherichia coli | MIC | 8-16 µg/mL | [7] | |
| Alternative: Novel Sulfonamide Derivative (FQ5) | Broth Microdilution | Staphylococcus aureus ATCC 25923 | MIC | 32 µg/mL | [7] |
| Broth Microdilution | Pseudomonas aeruginosa ATCC 27853 | MIC | 16 µg/mL | [7] | |
| Broth Microdilution | Escherichia coli ATCC 35401 | MIC | 16 µg/mL | [7] | |
| Broth Microdilution | Bacillus subtilis ATCC 6633 | MIC | 16 µg/mL | [7] | |
| Alternative: Novel Thienopyrimidine-Sulfonamide Hybrid (8iii) | Agar Well Diffusion | Staphylococcus aureus | Zone of Inhibition | 18 mm | [8] |
| Agar Well Diffusion | Escherichia coli | Zone of Inhibition | 15 mm | [8] | |
| Broth Microdilution | Candida albicans | MIC | 15.62 µg/mL | [8] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Dihydropteroate Synthase (DHPS) Inhibition Assay
This assay directly measures the inhibitory effect of a compound on the DHPS enzyme.
Principle: The activity of DHPS is determined by measuring the rate of conversion of its substrates, para-aminobenzoic acid (PABA) and 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPP), to dihydropteroate. A common method is a coupled spectrophotometric assay where the product is reduced by dihydrofolate reductase (DHFR), and the oxidation of NADPH is monitored at 340 nm.[5][9]
Protocol:
-
Reagents: Purified recombinant DHPS enzyme, PABA, DHPP, NADPH, and DHFR.
-
Procedure:
-
A reaction mixture is prepared containing buffer, DHFR, NADPH, and the test compound (e.g., this compound) at various concentrations.
-
The reaction is initiated by adding the substrates PABA and DHPP.
-
The decrease in absorbance at 340 nm due to NADPH oxidation is monitored over time using a spectrophotometer.
-
The rate of reaction is calculated and compared to a control without the inhibitor.
-
-
Data Analysis: The concentration of the inhibitor that causes 50% inhibition of the enzyme activity (IC50) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Broth Microdilution Assay
This is a standard method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific bacterium.[10][11]
Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test bacterium. The MIC is the lowest concentration of the agent that completely inhibits visible growth of the bacterium after incubation.[10][12]
Protocol:
-
Materials: 96-well microtiter plates, bacterial culture, appropriate broth medium (e.g., Mueller-Hinton Broth), and the test compound.
-
Procedure:
-
A two-fold serial dilution of the test compound is prepared in the broth medium across the wells of the microtiter plate.
-
A standardized bacterial inoculum (typically 5 x 10^5 CFU/mL) is added to each well.[13]
-
Positive (no compound) and negative (no bacteria) controls are included.
-
The plate is incubated at 37°C for 18-24 hours.
-
-
Data Analysis: The MIC is determined by visual inspection as the lowest concentration of the compound at which no turbidity (bacterial growth) is observed.
Agar Disk Diffusion Assay
This is a qualitative or semi-quantitative method to assess the susceptibility of bacteria to an antimicrobial agent.[14][15]
Principle: A filter paper disk impregnated with a known concentration of the antimicrobial agent is placed on an agar plate that has been uniformly inoculated with the test bacterium. The agent diffuses from the disk into the agar, creating a concentration gradient. If the bacterium is susceptible, a clear zone of no growth will appear around the disk.[15]
Protocol:
-
Materials: Mueller-Hinton agar plates, bacterial culture, sterile filter paper disks, and the test compound.
-
Procedure:
-
A standardized bacterial suspension is swabbed evenly across the surface of the agar plate.
-
Sterile paper disks are impregnated with a specific concentration of the test compound and placed on the agar surface.
-
The plate is incubated at 37°C for 18-24 hours.
-
-
Data Analysis: The diameter of the zone of inhibition (the clear area around the disk) is measured in millimeters. The size of the zone is proportional to the susceptibility of the bacterium to the compound.
MTT Assay for Cytotoxicity and Antibacterial Activity
The MTT assay is a colorimetric assay used to assess cell metabolic activity, which can be adapted to measure both cytotoxicity against eukaryotic cells and antibacterial activity.[16][17][18]
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.[17][18]
Protocol:
-
Materials: 96-well plates, cell culture (bacterial or eukaryotic), MTT solution, and a solubilizing agent (e.g., DMSO or SDS-HCl).
-
Procedure:
-
Cells are seeded in a 96-well plate and exposed to various concentrations of the test compound.
-
After an appropriate incubation period, the medium is removed, and MTT solution is added to each well.
-
The plate is incubated to allow for the conversion of MTT to formazan.
-
The formazan crystals are then dissolved using a solubilizing agent.
-
-
Data Analysis: The absorbance of the resulting purple solution is measured using a microplate reader (typically at 570 nm). The absorbance is directly proportional to the number of viable cells. For antibacterial testing, a decrease in absorbance indicates bacterial cell death.
Visualizations
Signaling Pathway: Bacterial Folic Acid Synthesis
The following diagram illustrates the bacterial folic acid synthesis pathway and the point of inhibition by this compound.
Caption: Bacterial folic acid synthesis pathway and inhibition by this compound.
Experimental Workflow: Comparative Assay Validation
This diagram outlines the workflow for comparing the different in vitro assays for bioactivity validation.
Caption: Workflow for comparative in vitro assay validation of sulfonamides.
Conclusion
The in vitro validation of this compound's bioactivity can be approached through a variety of well-established assays. Direct enzyme inhibition assays provide specific information on the compound's interaction with its target, DHPS. Cell-based assays like broth microdilution and agar disk diffusion offer a more holistic view of its antimicrobial efficacy. The MTT assay provides a versatile platform for assessing both antibacterial effects and potential cytotoxicity. The choice of assay will depend on the specific research question, available resources, and the desired level of detail. For a comprehensive understanding, a combination of these methods is often recommended. This guide provides the necessary foundational information for researchers to design and execute robust in vitro validation studies for this compound and its novel derivatives.
References
- 1. Dihydropteroate synthase inhibitor - Wikipedia [en.wikipedia.org]
- 2. What are DHPS inhibitors and how do they work? [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. Discovery and Evaluation of Novel Sulfonamide Derivatives Targeting Aromatase in ER+ Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A rapid assay for dihydropteroate synthase activity suitable for identification of inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis, structural studies, and inhibitory potential of selected sulfonamide analogues: insights from in silico and in vitro analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 11. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 12. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 14. Disc-Agar Diffusion Microbiological Assay Procedure for Determining Serum and Urine Levels of Sulfacytine and Other Sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 15. asm.org [asm.org]
- 16. A cytotoxicity and comparative antibacterial study on the effect of Zataria multiflora Boiss, Trachyspermum copticum essential oils, and Enrofloxacin on Aeromonas hydrophila - PMC [pmc.ncbi.nlm.nih.gov]
- 17. MTT assay protocol | Abcam [abcam.com]
- 18. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of 2-Aminobenzenesulfonamide: A Guide for Laboratory Professionals
Ensuring the safe and environmentally responsible disposal of chemical waste is a critical component of laboratory safety and regulatory compliance. This guide provides essential procedural information for the proper disposal of 2-Aminobenzenesulfonamide, tailored for researchers, scientists, and drug development professionals. Adherence to these guidelines will help mitigate risks to personnel and the environment.
The primary recommendation for the disposal of this compound is to entrust it to a licensed professional waste disposal service. This ensures that the chemical is managed in accordance with all applicable federal, state, and local regulations.[1] Chemical waste generators are responsible for correctly identifying and classifying their waste to ensure safe handling and disposal.[2]
Hazard and Disposal Summary
To facilitate a clear understanding of the risks associated with this compound and the recommended disposal actions, the following table summarizes key data from safety data sheets.
| Hazard Classification | GHS Precautionary Statement | Disposal Recommendation |
| Skin Irritation (Category 2) | P280: Wear protective gloves/protective clothing/eye protection/face protection. | Dispose of contents/container to an approved waste disposal plant. |
| Eye Irritation (Category 2A) | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | Offer surplus and non-recyclable solutions to a licensed disposal company. |
| Specific target organ toxicity — single exposure (Category 3), Respiratory system | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. | Collect waste in sturdy, leak-proof containers. |
Protocol for Disposal of this compound
The following step-by-step protocol outlines the general procedure for the disposal of this compound in a laboratory setting. This should be adapted to comply with your institution's specific environmental health and safety (EHS) guidelines.
1. Waste Identification and Segregation:
- Identify all waste containing this compound, including pure substance, contaminated labware (e.g., gloves, weighing paper), and solutions.
- Do not mix this compound waste with other incompatible waste streams.[3]
2. Containerization:
- Collect solid this compound waste in a designated, sturdy, and leak-proof container.[3]
- Ensure the container is compatible with the chemical. Polyethylene or polypropylene containers are generally suitable.[4]
- For liquid waste containing this compound, use a sealed, leak-proof container.
- Keep the container closed except when adding waste.[3]
3. Labeling:
- Clearly label the waste container with "Hazardous Waste" and the full chemical name, "this compound".[5]
- Include the date when waste was first added to the container.
- Ensure all components of a mixture are listed on the label.[5]
4. Storage:
- Store the waste container in a designated, well-ventilated, and secure area.[2]
- Store away from incompatible materials, such as strong oxidizing and reducing agents.[2]
- Utilize secondary containment for liquid waste to prevent spills.[3]
5. Disposal Request:
- Once the container is full or ready for disposal, contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.
- Follow their specific procedures for waste pickup and documentation.
6. Decontamination of Empty Containers:
- Thoroughly rinse empty this compound containers with a suitable solvent.
- The first rinse must be collected and disposed of as hazardous waste.[3]
- After thorough rinsing and drying, deface or remove the original label before disposing of the container as regular solid waste.[3]
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
